Product packaging for 2-benzyl-3-hydroxy-3H-isoindol-1-one(Cat. No.:CAS No. 17448-14-5)

2-benzyl-3-hydroxy-3H-isoindol-1-one

Cat. No.: B361757
CAS No.: 17448-14-5
M. Wt: 239.27g/mol
InChI Key: XEFXQIBENKOFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-benzyl-3-hydroxy-3H-isoindol-1-one is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B361757 2-benzyl-3-hydroxy-3H-isoindol-1-one CAS No. 17448-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3-hydroxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXQIBENKOFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Therapeutic Potential of 2-benzyl-3-hydroxy-3H-isoindol-1-one: A Mechanistic Overview of the Isoindolinone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct mechanistic data for 2-benzyl-3-hydroxy-3H-isoindol-1-one is not extensively available in the current scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of isoindolinone derivatives, offering insights into the potential biological activities of the title compound based on its structural class.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] These activities range from antimicrobial and anticancer effects to central nervous system modulation. This technical guide consolidates the current understanding of the mechanisms of action associated with isoindolinone derivatives, presenting key quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Potential Mechanisms of Action of Isoindolinone Derivatives

Based on extensive research into various substituted isoindolinones, several key mechanisms of action have been identified. These provide a foundational framework for investigating the specific activities of this compound.

Enzyme Inhibition

A significant number of isoindolinone derivatives exert their biological effects through the inhibition of specific enzymes.

Several isoindolinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[3]

  • Mechanism: Isoindolinone derivatives can interact with the active sites of AChE and BuChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This can lead to improved cholinergic neurotransmission.

A study on 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones demonstrated their potential as multi-target agents for Alzheimer's disease, with one of the most promising compounds exhibiting inhibitory activity against both AChE and β-secretase (BACE-1), as well as inhibiting β-amyloid aggregation.[4]

Certain isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms.[5] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5]

  • Mechanism: The isoindolinone scaffold can serve as a core pharmacophore that interacts with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[5]

Anticancer Activity

The isoindolinone core is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.

Tryptophanol-derived isoindolinones have been identified as novel direct reactivators of wild-type and mutant p53, a tumor suppressor protein that is often inactivated in cancer.[6]

  • Mechanism: These compounds can restore the wild-type conformation and DNA-binding ability of mutant p53, potentially by enhancing its interaction with heat shock protein 70 (Hsp70).[6] This reactivation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.

Naturally occurring isoindolinones, such as Chlorizidine A, have shown cytotoxicity against human colon cancer cell lines like HCT-116.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for various isoindolinone derivatives from the cited literature.

Table 1: Cholinesterase and BACE-1 Inhibition by an Isoindoline-1,3-dione Derivative [4]

CompoundTarget EnzymeIC50 (µM)Percent Inhibition (%) at 50 µM
2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dioneeeAChE3.33-
hBACE-1-43.7

eeAChE: eel acetylcholinesterase; hBACE-1: human β-secretase

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives [5]

CompoundTarget IsoformKi (nM)IC50 (nM)
Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonatehCA I22.03 ± 9.21-
2-propanol derivativehCA I11.48 ± 4.1811.24 ± 0.291
cyclohexanol derivativehCA I16.09 ± 4.14-
Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonatehCA II-13.02 ± 0.041
Acetazolamide (Standard)hCA I--
Acetazolamide (Standard)hCA II--

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; hCA: human carbonic anhydrase

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of isoindolinone derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE and BuChE activity.

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Procedure:

    • Prepare a solution of the test compound in a suitable buffer.

    • Add the enzyme (AChE or BuChE) and incubate.

    • Add DTNB to the mixture.

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Monitor the change in absorbance at 412 nm over time.

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

    • Determine the IC50 value from a dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect on hCA I and II is typically assessed by measuring the inhibition of the enzyme's esterase activity.

  • Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Procedure:

    • Prepare solutions of the test compounds and the standard inhibitor (e.g., acetazolamide).

    • In a 96-well plate, add buffer, the enzyme solution (hCA I or hCA II), and the test compound solution.

    • Pre-incubate the mixture at room temperature.

    • Start the reaction by adding the substrate (p-NPA).

    • Measure the absorbance at 400 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 and Ki values.

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows related to the activities of isoindolinone derivatives.

p53_activation_pathway Isoindolinone Tryptophanol-derived Isoindolinone Hsp70 Hsp70 Isoindolinone->Hsp70 enhances interaction mutp53 Mutant p53 (inactive) Hsp70->mutp53 wtp53_conf Wild-type p53 conformation (active) mutp53->wtp53_conf restores DNA_binding DNA Binding wtp53_conf->DNA_binding CellCycleArrest Cell Cycle Arrest DNA_binding->CellCycleArrest Apoptosis Apoptosis DNA_binding->Apoptosis

Caption: Potential p53 reactivation pathway by tryptophanol-derived isoindolinones.

cholinesterase_inhibition_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_prep Prepare Isoindolinone Solution Incubation Incubate Enzyme with Isoindolinone Compound_prep->Incubation Enzyme_prep Prepare AChE/BuChE Solution Enzyme_prep->Incubation Reagent_prep Prepare DTNB and Substrate Solutions Reaction Initiate Reaction with Substrate Reagent_prep->Reaction Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Inhibition_calc Calculate Percent Inhibition Measurement->Inhibition_calc IC50_calc Determine IC50 Inhibition_calc->IC50_calc

Caption: Experimental workflow for cholinesterase inhibition assay.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader family of isoindolinone derivatives exhibits a rich and diverse pharmacology. The potential for this compound to act as an enzyme inhibitor, particularly targeting cholinesterases or carbonic anhydrases, or to possess anticancer properties through mechanisms like p53 activation, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research into the therapeutic potential of this and related isoindolinone compounds. Future studies should focus on screening this compound against a panel of relevant biological targets to uncover its specific mechanism of action and therapeutic promise.

References

The Isoindolinone Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. While specific data on 2-benzyl-3-hydroxy-3H-isoindol-1-one is limited, the broader class of isoindolinone derivatives has demonstrated a remarkable diversity of pharmacological effects. This technical guide provides an in-depth overview of the prominent biological activities associated with the isoindolinone scaffold, including its anticancer, enzyme inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with quantitative bioactivity data and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Prominence of the Isoindolinone Scaffold

Isoindolin-1-ones are nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have been extensively explored and have shown a wide range of therapeutic potential, acting as anticancer, anti-inflammatory, antiviral, and CNS-active agents. The structural versatility of the isoindolinone ring system allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. This guide will delve into the key biological activities reported for this important class of compounds.

Key Biological Activities of Isoindolinone Derivatives

The isoindolinone scaffold has been associated with a multitude of biological activities, with the most prominent being anticancer, enzyme inhibition, and antimicrobial effects.

Anticancer Activity

A significant body of research has focused on the potent antitumor properties of isoindolinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected isoindolinone derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylateHepG2 (Liver Cancer)5.89[1](--INVALID-LINK--)
Isoindolinone Derivative 5a HCT116 (Colon Cancer)0.0656[2](--INVALID-LINK--)
Isoindolinone Derivative 5b HCT116 (Colon Cancer)0.0651[2](--INVALID-LINK--)
Isoindolinone Derivative 13a HCT116 (Colon Cancer)0.0579[2](--INVALID-LINK--)
Ferrocene-substituted isoindolinone 11h A549 (Lung Cancer)1.0[3]
Ferrocene-substituted isoindolinone 11h MCF-7 (Breast Cancer)1.5[3]
Enzyme Inhibition

Isoindolinone derivatives have emerged as potent inhibitors of several key enzymes implicated in various diseases.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer and other diseases. Several isoindolinone derivatives have been identified as potent HDAC inhibitors.[2][4]

Quantitative HDAC Inhibition Data

CompoundTargetIC50 (nM)Reference
Isoindolinone Derivative 5a HDAC165.6[2](--INVALID-LINK--)
Isoindolinone Derivative 5b HDAC165.1[2](--INVALID-LINK--)
Isoindolinone Derivative 13a HDAC157.9[2](--INVALID-LINK--)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5][6]

Quantitative Carbonic Anhydrase Inhibition Data

CompoundTargetKi (nM)IC50 (nM)Reference
Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate (2a)hCA I22.03 ± 9.2125.17 ± 0.412[5](--INVALID-LINK--)
Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate (2a)hCA II20.14 ± 4.1428.31 ± 0.115[5](--INVALID-LINK--)
2-propanol derivative (2c)hCA I11.48 ± 4.1811.24 ± 0.291[5](--INVALID-LINK--)
2-propanol derivative (2c)hCA II9.32 ± 2.3513.02 ± 0.041[5](--INVALID-LINK--)
Cyclohexanol derivative (2f)hCA I16.09 ± 4.1419.33 ± 0.119[5](--INVALID-LINK--)
Cyclohexanol derivative (2f)hCA II14.87 ± 3.2521.15 ± 0.114[5](--INVALID-LINK--)
Antimicrobial Activity

Several isoindolinone derivatives have been reported to possess antibacterial and antifungal properties, suggesting their potential as a new class of antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]

Materials:

  • Cancer cell lines (e.g., HepG2, HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate.[10][11][12][13]

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin and a stop reagent like Trichostatin A)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the HDAC1 enzyme in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC1 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Fluorescence Measurement: Incubate for an additional 10-15 minutes at room temperature and measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[5][6][14][15][16][17][18]

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II)

  • CA assay buffer (e.g., Tris-HCl buffer)

  • Substrate (e.g., p-nitrophenyl acetate)

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a solution of the CA enzyme in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution.

  • Incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate (p-nitrophenyl acetate) to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 400-405 nm) over time in a kinetic mode.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 and Ki values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[19][20][21][22][23][24][25][26][27][28]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Standardized inoculum of the microorganism

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoindolinone derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

HDAC Inhibition and Cancer

HDAC inhibitors, including certain isoindolinone derivatives, promote the acetylation of histones, leading to a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately leading to cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus DNA DNA Histones Histones Chromatin Relaxed Chromatin (Transcriptionally Active) Histones->Chromatin HAT Histone Acetyltransferases (HATs) Acetyl_group Acetyl Group HAT->Acetyl_group Adds HDAC Histone Deacetylases (HDACs) HDAC->Acetyl_group Removes Condensed_Chromatin Condensed Chromatin (Transcriptionally Inactive) HDAC->Condensed_Chromatin Acetyl_group->Histones Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Condensed_Chromatin->Histones Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Isoindolinone Isoindolinone Inhibitor Isoindolinone->HDAC Inhibits

Caption: HDAC Inhibition Pathway by Isoindolinone Derivatives.

Carbonic Anhydrase Inhibition

Isoindolinone-based carbonic anhydrase inhibitors typically contain a zinc-binding group that coordinates to the zinc ion in the active site of the enzyme. This interaction blocks the access of the substrate (carbon dioxide), thereby inhibiting the enzyme's catalytic activity.

CA_Inhibition_Mechanism cluster_enzyme Carbonic Anhydrase Active Site Zinc_ion Zn²⁺ Active_Site Enzyme Active Site Bicarbonate HCO₃⁻ + H⁺ (Products) Active_Site->Bicarbonate Catalyzes CO2 CO₂ (Substrate) CO2->Active_Site Binds H2O H₂O H2O->Active_Site Isoindolinone_CAI Isoindolinone CA Inhibitor Isoindolinone_CAI->Zinc_ion Binds to & Blocks Substrate Access

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel isoindolinone-based therapeutic agents typically follow a structured workflow, from chemical synthesis to comprehensive biological evaluation.

Experimental_Workflow Synthesis Chemical Synthesis of Isoindolinone Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity) Purification->Primary_Screening Secondary_Screening Secondary Screening (Target-based assays, e.g., HDAC, CA) Primary_Screening->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: General Workflow for Isoindolinone Drug Discovery.

Conclusion and Future Directions

The isoindolinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer and enzyme inhibitory effects, underscores the significant potential of this class of compounds. While substantial research has been conducted on various derivatives, further exploration of the structure-activity relationships is warranted to design more potent and selective agents. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and accelerate the translation of promising isoindolinone derivatives from the laboratory to the clinic. The continued investigation into the biological activities of compounds like this compound and its analogues will undoubtedly contribute to the advancement of new and effective therapies for a multitude of diseases.

References

An In-Depth Technical Guide to 2-Benzyl-3-hydroxy-3H-isoindol-1-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2-benzyl-3-hydroxy-3H-isoindol-1-one derivatives and their analogs. The isoindolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and efficient approach involves the condensation of an N-substituted phthalimide with an appropriate organometallic reagent or the cyclization of 2-formylbenzoic acid derivatives with primary amines.

General Experimental Protocol: Catalyst-Free Three-Component Reaction in Water

A green and efficient method for the synthesis of 2-benzyl-3-substituted-isoindolin-1-ones involves a one-pot, three-component reaction in water. This catalyst-free approach offers high yields and a broad substrate scope.

Materials:

  • o-Formylbenzoic acid

  • Benzylamine

  • Substituted Acetophenone (or other suitable ketone)

  • Water (as solvent)

Procedure:

  • To a round-bottom flask, add o-formylbenzoic acid (1.0 mmol), benzylamine (1.0 mmol), and the substituted acetophenone (1.2 mmol).

  • Add 5 mL of water to the flask.

  • The reaction mixture is stirred and heated at 70-80 °C for 12-24 hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method has been reported to produce yields of up to 96%.

General Experimental Protocol: Synthesis from 2-Benzoylbenzoic Acid

Another versatile method for synthesizing 3-hydroxyisoindolinone derivatives starts from 2-benzoylbenzoic acid.

Materials:

  • 2-Benzoylbenzoic acid

  • Chlorosulfonyl isocyanate (CSI)

  • An appropriate alcohol (e.g., ethanol, methanol)

  • Dichloromethane (DCM) as solvent

  • Trifluoroacetic acid (TFA) (catalytic amount)

Procedure:

  • Dissolve 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • To this solution, add chlorosulfonyl isocyanate (CSI) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Add the desired alcohol (e.g., ethanol, 1.2 eq) to the reaction mixture and stir for an additional 1 hour.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel.

Biological Activities and Pharmacological Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Fungicidal Activity

Several isoindolinone derivatives have been shown to possess significant antimicrobial and fungicidal properties. Preliminary in vitro tests have indicated that certain bridged tricyclic isoindolinones exhibit good fungicidal activities.

Enzyme Inhibition

2.2.1. Carbonic Anhydrase Inhibition

Isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes. Some synthesized compounds have shown superior inhibitory effects compared to the standard inhibitor acetazolamide, with Ki values in the nanomolar range.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Isoindolinone Derivatives

CompoundhCA I Ki (nM)hCA II Ki (nM)
2c 16.09 ± 4.1414.87 ± 3.25
2f 11.48 ± 4.189.32 ± 2.35
Acetazolamide (Standard) 25012

2.2.2. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Certain isoindoline-1,3-dione derivatives, which are structurally related to the core topic, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.

Table 2: Cholinesterase Inhibition Data for Selected Isoindoline-1,3-dione Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Derivative I 1.12-
Derivative III -21.24
Donepezil (Standard) 0.033.45

Experimental Protocols for Biological Assays

Carbonic Anhydrase Inhibition Assay

The esterase activity of hCA I and II is determined spectrophotometrically.

Materials:

  • Purified hCA I and hCA II isoforms

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (isoindolinone derivatives)

  • Acetazolamide (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • The assay is performed in a 96-well plate.

  • To each well, add 140 µL of Tris-HCl buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the enzyme solution.

  • The plate is incubated for 10 minutes at 25 °C.

  • The reaction is initiated by adding 10 µL of NPA solution.

  • The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the absorbance at 348 nm or 400 nm at regular intervals.

  • The inhibitory effect of the compounds is calculated as the percentage of remaining enzyme activity.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Donepezil or Galantamine (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE solution.

  • The plate is incubated for 15 minutes at 25 °C.

  • Following incubation, 10 µL of DTNB solution is added to each well.

  • The reaction is initiated by the addition of 10 µL of ATCI solution.

  • The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm for 5 minutes.

  • The percentage of inhibition is calculated by comparing the rates of reaction of the test compounds with that of the control.

  • IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanism of Action

Recent studies suggest that isoindolinone derivatives can exert their biological effects by modulating key cellular signaling pathways, including the NRF2 and p53 pathways.

NRF2 Signaling Pathway

Some isoindoline-dione derivatives have been shown to provide neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, NRF2 dissociates from KEAP1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Isoindolinone Isoindolinone Derivative Isoindolinone->Keap1_Nrf2 destabilizes Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination Keap1_Nrf2->Ub Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes transcription Response Cellular Protection (Neuroprotection) Cytoprotective_Genes->Response

Fig. 1: Activation of the NRF2 pathway by isoindolinone derivatives.
p53 Signaling Pathway

Tryptophanol-derived isoindolinones have been identified as activators of the tumor suppressor protein p53. In many cancers, p53 is inactivated by its negative regulator, murine double minute 2 (MDM2). Small molecules that can inhibit the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

p53_Pathway cluster_regulation p53 Regulation cluster_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 stabilizes & activates Isoindolinone Isoindolinone Derivative p53_MDM2 p53-MDM2 Complex Isoindolinone->p53_MDM2 inhibits interaction Ub_Deg Ubiquitination & Degradation p53_MDM2->Ub_Deg p53->p53_MDM2 p21 p21 p53->p21 BAX BAX p53->BAX MDM2 MDM2 MDM2->p53_MDM2 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Fig. 2: Activation of the p53 pathway by isoindolinone derivatives.

Conclusion

The this compound core structure and its analogs represent a versatile scaffold for the development of novel therapeutic agents. Their synthetic accessibility and diverse biological activities, including antimicrobial, fungicidal, and enzyme inhibitory properties, underscore their potential in addressing a range of medical needs. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as NRF2 and p53, opens up new avenues for the rational design of next-generation drug candidates with enhanced efficacy and selectivity. This guide provides a foundational resource to aid researchers in their efforts to explore and exploit the full therapeutic potential of this promising class of compounds.

References

Spectroscopic and Synthetic Profile of 2-benzyl-3-hydroxy-3H-isoindol-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the core structure of 2-benzyl-3-hydroxy-3H-isoindol-1-one. While specific experimental data for this exact compound is not extensively available in published literature, this document compiles and presents data from closely related analogs to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The isoindolinone scaffold is a key pharmacophore in a variety of biologically active compounds, making a thorough understanding of its derivatives crucial for the design of new therapeutic agents.

Spectroscopic Data Analysis

Precise spectroscopic data for this compound is not readily found in peer-reviewed literature. However, by examining structurally similar compounds, we can predict the expected spectral characteristics. The following tables summarize key spectroscopic data for representative 3-hydroxyisoindolin-1-one derivatives.

Table 1: ¹H NMR Spectroscopic Data of Related Isoindolinone Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one CDCl₃7.65 (d, J = 7.4 Hz, 1H), 7.53-7.46 (m, 2H), 7.44-7.41 (m, 1H), 4.01 (d, J = 10.0 Hz, 1H), 3.75 (d, J = 9.9 Hz, 1H), 3.27 (s, 3H), 1.64 (s, 9H)[1]
3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one CDCl₃7.63 (d, J = 7.5 Hz, 1H), 7.55-7.52 (m, 1H), 7.48 (d, J = 7.4 Hz, 1H), 7.43-7.40 (m, 1H), 3.47-3.41 (m, 1H), 3.25 (s, 1H), 3.06-3.00 (m, 1H), 2.20-2.06 (m, 2H), 1.71-1.58 (m, 2H), 1.35-1.28 (m, 6H), 0.90-0.87 (m, 3H), 0.49 (t, J = 7.5 Hz, 3H)[1]
2-Acetyl-3-ethyl-3-hydroxyisoindolin-1-one CDCl₃7.88 (d, J = 7.6 Hz, 1H), 7.74-7.71 (m, 1H), 7.61-7.56 (m, 2H), 4.86 (br, 1H), 2.68 (s, 3H), 2.66-2.60 (m, 1H), 2.30-2.23 (m, 1H), 0.53 (t, J = 7.5 Hz, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data of Related Isoindolinone Derivatives

CompoundSolventChemical Shift (δ, ppm)
2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one CDCl₃168.4, 146.9, 131.9, 131.8, 129.5, 122.6, 121.5, 92.0, 76.0, 59.3, 56.4, 29.1[1]
3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one CDCl₃167.5, 146.4, 132.1, 131.6, 129.4, 123.1, 121.5, 92.1, 38.7, 31.5, 29.0, 28.9, 27.1, 22.6, 14.0, 7.8[1]
2-Acetyl-3-ethyl-3-hydroxyisoindolin-1-one CDCl₃173.2, 166.9, 145.8, 134.9, 130.2, 129.6, 124.7, 122.3, 93.8, 32.1, 25.9, 8.6[1]

Table 3: Mass Spectrometry Data of Related Isoindolinone Derivatives

CompoundIonization MethodCalculated [M+H]⁺ or [M+Na]⁺Found [M+H]⁺ or [M+Na]⁺
2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one ESI272.1263 [M+Na]⁺272.1269[1]
3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one ESI284.1626 [M+Na]⁺284.1630[1]
2-([1,1'-Biphenyl]-4-yl)-3-ethyl-3-hydroxyisoindolin-1-one ESI330.1494 [M+H]⁺330.1498[1]

Experimental Protocols

The synthesis of 3-hydroxyisoindolin-1-ones can be achieved through various synthetic routes. A common and effective method involves the reaction of 3-alkylidenephthalides with primary amines under ultrasonic irradiation, which generates the desired 3-hydroxyisoindolinone core.[2] This approach is noted for its efficiency and good yields.[2]

General Synthetic Protocol for 3-Hydroxyisoindolin-1-ones:

A representative procedure for the synthesis of a 3-substituted-2-alkylisoindolin-1-one, which can be adapted for the synthesis of this compound, is as follows:

  • (Z)-3-Benzylideneisobenzofuran-1(3H)-one (1 equivalent) and the desired primary amine (e.g., benzylamine, 2 equivalents) are dissolved in a suitable solvent such as isopropanol.

  • The reaction mixture is subjected to ultrasonic irradiation in a pre-heated ultrasonic bath (e.g., at 50 °C) for a specified time (e.g., 30 minutes). [2]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography on silica gel.

The formation of the 3-hydroxyisoindolin-1-one is generally confirmed by the appearance of characteristic signals in the ¹H NMR spectrum, such as two doublet peaks for the benzylic protons, and a signal for the hemiaminal carbon around 90 ppm in the ¹³C NMR spectrum.[2]

Visualized Workflows and Pathways

To further elucidate the synthetic and characterization process, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_purification_characterization Purification and Characterization start Starting Materials (2-Formylbenzoic acid, Benzylamine) reaction Condensation and Cyclization start->reaction product Crude 2-benzyl-3-hydroxy- 3H-isoindol-1-one reaction->product purification Column Chromatography product->purification final_product Pure Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy final_product->nmr final_product->ms final_product->ir

Caption: General workflow for the synthesis and characterization of this compound.

G A 2-Formylbenzoic Acid C Intermediate Imine A->C + B Benzylamine B->C D 2-benzyl-3-hydroxy- 3H-isoindol-1-one (Hemiaminal) C->D Intramolecular Cyclization

Caption: Putative reaction pathway for the formation of the target compound.

References

The Isoindolinone Core: A Journey from Stigma to Staple of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold, a bicyclic aromatic lactam, holds a unique and dramatic place in the annals of medicinal chemistry. Its history is a compelling narrative of initial promise, devastating tragedy, and remarkable redemption. Once associated with one of the most profound iatrogenic disasters of the 20th century, the isoindolinone core has re-emerged as a privileged structure in modern drug discovery, leading to the development of powerful therapeutics for cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of isoindolinone compounds, with a focus on their synthesis, biological activity, and mechanism of action.

A Tumultuous History: The Discovery of Isoindolinones and the Thalidomide Tragedy

The story of isoindolinone-based drugs is inextricably linked with the infamous history of thalidomide. While the isoindolinone core itself was known to chemists earlier, its journey into the pharmaceutical world began in the mid-20th century.

The First Synthesis and Early Developments

The foundational chemistry for synthesizing the phthalimide group, a key component of many bioactive isoindolinones, was laid by German chemist Siegmund Gabriel in 1887 with the development of the Gabriel synthesis.[1][2][3] This reaction provides a method for the synthesis of primary amines from alkyl halides via the intermediacy of a phthalimide derivative.

The Rise and Fall of Thalidomide

In the 1950s, the Swiss pharmaceutical company CIBA synthesized a series of compounds, including one that would later be known as thalidomide.[4] It was initially developed by the German pharmaceutical company Chemie Grünenthal and marketed in 1957 as a sedative and antiemetic, proving particularly effective against morning sickness in pregnant women.[4] Tragically, by the early 1960s, a devastating link was established between thalidomide use during pregnancy and a wave of severe birth defects, most notably phocomelia, a condition characterized by malformed limbs. This led to the withdrawal of the drug from the market and a fundamental overhaul of drug safety and testing regulations worldwide.

The Renaissance of Isoindolinones: From Pariah to Pillar of Therapy

For decades, thalidomide and the isoindolinone scaffold were stigmatized. However, astute clinical observations and dedicated research efforts led to a remarkable revival of interest in this class of compounds.

Unforeseen Therapeutic Effects

In the 1960s, a serendipitous discovery revealed thalidomide's potent anti-inflammatory properties when it was used to treat erythema nodosum leprosum (ENL), a painful complication of leprosy. This marked the beginning of thalidomide's renaissance and prompted further investigation into its mechanisms of action beyond sedation.

The Dawn of the Immunomodulatory Drugs (IMiDs®)

Subsequent research in the 1990s and 2000s led to the development of thalidomide analogs with improved safety and efficacy profiles. These compounds, known as Immunomodulatory Drugs (IMiDs®), include lenalidomide (Revlimid®) and pomalidomide (Pomalyst®).[5] These second and third-generation isoindolinone derivatives have become cornerstone therapies for multiple myeloma and other hematological malignancies.[5]

Mechanism of Action: The Cereblon Connection

A pivotal breakthrough in understanding the biological activity of immunomodulatory isoindolinones came with the identification of Cereblon (CRBN) as their primary molecular target.[6] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[7][8]

A Molecular Glue

Thalidomide and its analogs act as "molecular glues," inducing a neomorphic interaction between CRBN and specific substrate proteins that are not its natural targets.[9] This leads to the ubiquitination and subsequent proteasomal degradation of these neo-substrates.

Key Downstream Targets

The primary neo-substrates responsible for the therapeutic effects of IMiDs in multiple myeloma are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[8][10] The degradation of these factors leads to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, and the stimulation of an anti-tumor immune response through the activation of T cells and Natural Killer (NK) cells.[10]

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Therapeutic Outcomes Isoindolinone\n(e.g., Lenalidomide) Isoindolinone (e.g., Lenalidomide) CRBN Cereblon (CRBN) Isoindolinone\n(e.g., Lenalidomide)->CRBN Binds to E3_Ligase CRL4^CRBN^ E3 Ubiquitin Ligase CRBN->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase ROC1 ROC1 ROC1->E3_Ligase IKZF1_3 IKZF1/IKZF3 (Neo-substrates) E3_Ligase->IKZF1_3 Recruits Ubiquitination Ubiquitination IKZF1_3->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Degradation Proteasome->Degradation IRF4_cMyc Downregulation of IRF4 & c-Myc Degradation->IRF4_cMyc TCell_Activation T-Cell & NK-Cell Activation Degradation->TCell_Activation Anti_Myeloma Anti-Myeloma Effects IRF4_cMyc->Anti_Myeloma TCell_Activation->Anti_Myeloma

Caption: Signaling pathway of immunomodulatory isoindolinones.

Quantitative Biological Data

The development of new isoindolinone derivatives is driven by the desire to enhance their therapeutic index, improving potency while minimizing off-target effects. The following tables summarize key quantitative data for thalidomide and its principal analogs.

Table 1: Comparative In Vitro Antiproliferative Activity (IC50) of Isoindolinone Derivatives in Multiple Myeloma Cell Lines

CompoundMM.1S (μM)H929 (μM)U266 (μM)
Thalidomide>10>10>10
Lenalidomide1.02.55.0
Pomalidomide0.050.10.3

Data compiled from various sources.

Table 2: Cereblon (CRBN) Binding Affinity of Isoindolinone Derivatives

CompoundBinding Affinity (Kd, μM)
Thalidomide~0.2
Lenalidomide~0.1
Pomalidomide~0.02

Data compiled from various sources.

Experimental Protocols

The synthesis of the isoindolinone core and its derivatives has evolved, with numerous methods reported in the literature. Below are representative protocols for the synthesis of thalidomide and a general method for the preparation of pomalidomide conjugates.

Synthesis of Thalidomide

A Facile Two-Step Synthesis: [3]

  • Step 1: Formation of N-Phthaloyl-DL-glutamic acid:

    • Phthalic anhydride and L-glutamic acid are reacted in a suitable solvent (e.g., pyridine) with heating.

    • The intermediate, N-phthaloyl-L-glutamic acid, is formed. Due to the reaction conditions, racemization occurs, yielding the DL-form.

  • Step 2: Cyclization to Thalidomide:

    • The N-phthaloyl-DL-glutamic acid is then cyclized using a dehydrating agent, such as thionyl chloride or by heating with a catalyst like sodium acetate in acetic anhydride, to form the glutarimide ring, yielding thalidomide.

G Start Start: Phthalic Anhydride + L-Glutamic Acid Step1 Step 1: Reaction (Pyridine, Heat) Start->Step1 Intermediate Intermediate: N-Phthaloyl-DL-glutamic acid Step1->Intermediate Step2 Step 2: Cyclization (Dehydrating Agent) Intermediate->Step2 Product Product: Thalidomide Step2->Product G cluster_IMiDs Immunomodulatory Drugs (IMiDs) cluster_NaturalProducts Natural Products cluster_OtherTherapeutics Other Therapeutic Areas Isoindolinone Core Isoindolinone Core Thalidomide Thalidomide Isoindolinone Core->Thalidomide Fungal Metabolites Fungal Metabolites Isoindolinone Core->Fungal Metabolites HDAC Inhibitors HDAC Inhibitors Isoindolinone Core->HDAC Inhibitors Lenalidomide Lenalidomide Thalidomide->Lenalidomide Analog Development Pomalidomide Pomalidomide Lenalidomide->Pomalidomide Further Optimization Marine Alkaloids Marine Alkaloids CNS Agents CNS Agents Enzyme Inhibitors Enzyme Inhibitors

References

The Structure-Activity Relationship of 2-Benzyl-3-Hydroxy-3H-Isoindol-1-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of a Promising Scaffold for Targeted Therapies

The 2-benzyl-3-hydroxy-3H-isoindol-1-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound class, with a particular focus on their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA damage repair. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Core Structure and Rationale for Investigation

The isoindolinone ring system is a common motif in a variety of biologically active molecules. The 2-benzyl and 3-hydroxy substitutions provide key points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The benzyl group can be substituted to explore interactions with hydrophobic pockets and to modulate pharmacokinetic parameters. The hydroxyl group at the 3-position is crucial for interaction with the target protein, often acting as a key hydrogen bond donor or acceptor.

Structure-Activity Relationship (SAR) Analysis

Recent research has highlighted the potential of isoindolinone derivatives as potent PARP-1 inhibitors. The following sections summarize the key SAR findings based on available data.

Modifications at the 1-Position of the Isoindolinone Core

The introduction of a methyl group at the 1-position of the isoindolinone core has been shown to be a critical determinant of stereoselective PARP-1 inhibition.[1]

Table 1: Impact of C1-Methylation on PARP-1 Inhibition [1]

CompoundC1-StereochemistryPARP-1 Kd (μM)Cellular PAR Assay IC50 (μM)
(±)-7Racemic0.040.256
NMS-P515 (S) 0.016 0.027
(R)-13(R)>10>10

As illustrated in Table 1, the (S)-enantiomer (NMS-P515) exhibits significantly greater potency in both biochemical and cellular assays compared to the (R)-enantiomer and the racemic mixture.[1] This stereospecificity highlights the importance of the three-dimensional arrangement of substituents for optimal interaction with the PARP-1 active site.

Modifications of the Benzyl Group

While a comprehensive SAR study on the 2-benzyl group of the 3-hydroxyisoindolinone core is not extensively documented in a single source, general principles from related PARP inhibitors suggest that substitutions on the benzyl ring can modulate activity. It is anticipated that electron-donating or withdrawing groups, as well as positional isomers, would influence the electronic properties and steric fit of the molecule within the enzyme's binding pocket.

Modifications at the 3-Position

The 3-hydroxy group is a key pharmacophoric feature. Its ability to form hydrogen bonds is crucial for anchoring the molecule in the active site of PARP-1. Modifications at this position, such as conversion to an ether or ester, would likely disrupt this key interaction and lead to a significant loss of activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following protocols are representative of the key experiments cited in the investigation of isoindolinone-based PARP inhibitors.

PARP-1 Enzymatic Assay (Homogeneous AlphaLISA® Format)

This assay is designed to measure the enzymatic activity of PARP-1 through the detection of poly(ADP-ribosyl)ated histone substrate.

Materials:

  • Purified recombinant PARP-1 enzyme

  • Biotinylated histone substrate

  • NAD+

  • ADP-Ribose Binding Reagent

  • AlphaLISA® Anti-Rabbit Acceptor Beads

  • Streptavidin-conjugated Donor Beads

  • Assay Buffer (e.g., 1X PP-01 Assay Buffer with DTT)

  • 384-well Optiplate

  • AlphaScreen microplate reader

Procedure: [2][3]

  • Reaction Setup:

    • Prepare a master mix containing biotinylated histone substrate, NAD+, and assay buffer.

    • Add the master mix to the wells of a 384-well plate.

    • Add the test inhibitor compounds at various concentrations. Control wells should contain vehicle (e.g., DMSO).

    • Initiate the reaction by adding diluted PARP-1 enzyme to all wells except the "Blank" controls.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Detection:

    • Add a mixture of AlphaLISA® Anti-Rabbit Acceptor Beads and ADP-Ribose Binding Reagent to each well.

    • Incubate for up to 1 hour at room temperature.

    • Add Streptavidin-conjugated Donor Beads to each well.

  • Data Acquisition:

    • Measure the Alpha-counts using an AlphaScreen microplate reader. The signal is directly proportional to PARP-1 activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cellular PARP Activity Assay (Immunofluorescence)

This cell-based assay quantifies the level of poly(ADP-ribose) (PAR) formation within cells, providing a measure of PARP activity in a more physiological context.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂) for inducing DNA damage

  • PARP inhibitors (test compounds)

  • Fixation solution (e.g., cold methanol/acetone)

  • Blocking buffer (e.g., PBS with serum)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure: [4][5][6]

  • Cell Culture and Treatment:

    • Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test PARP inhibitors for a specified time (e.g., 6 hours).

    • Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 6 minutes).

  • Fixation and Permeabilization:

    • Immediately fix the cells by immersing the coverslips in cold methanol/acetone.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with the primary anti-PAR antibody.

    • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells.

  • Data Analysis:

    • Determine the reduction in PAR formation in inhibitor-treated cells compared to vehicle-treated controls to calculate the IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

PARP1_Inhibition_Pathway DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation recruits PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis catalyzes NAD NAD+ NAD->PAR_Synthesis substrate DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment signals for Isoindolinone 2-Benzyl-3-hydroxy- 3H-isoindol-1-one Inhibitor PARP1_Inhibition PARP-1 Inhibition Isoindolinone->PARP1_Inhibition causes PARP1_Inhibition->PAR_Synthesis blocks Apoptosis Apoptosis / Cell Death (in HR-deficient cells) PARP1_Inhibition->Apoptosis leads to DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Figure 1: Mechanism of PARP-1 Inhibition by Isoindolinone Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_sar SAR Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification PARP1_Enzymatic PARP-1 Enzymatic Assay (e.g., AlphaLISA) Purification->PARP1_Enzymatic Cell_Treatment Treat Cells with Analogs & Induce DNA Damage Purification->Cell_Treatment IC50_Biochem Determine Biochemical IC50 PARP1_Enzymatic->IC50_Biochem SAR_Analysis Structure-Activity Relationship Analysis IC50_Biochem->SAR_Analysis PAR_Staining Immunofluorescence Staining for PAR Cell_Treatment->PAR_Staining IC50_Cellular Determine Cellular IC50 PAR_Staining->IC50_Cellular IC50_Cellular->SAR_Analysis

Figure 2: General Workflow for SAR Studies of Isoindolinone-Based PARP Inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PARP-1 inhibitors. The key SAR insights, particularly the stereochemical preference at the C1 position, provide a strong foundation for further optimization. Future efforts should focus on a systematic exploration of substitutions on the 2-benzyl group to enhance potency and modulate pharmacokinetic properties. Additionally, co-crystallization studies with a broader range of analogs will be instrumental in elucidating the precise binding interactions and guiding rational drug design. The detailed experimental protocols provided herein offer a robust framework for conducting these future investigations.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-benzyl-3-hydroxy-3H-isoindol-1-one. The methods described are based on common analytical techniques employed for the analysis of related isoindolinone compounds and can be adapted for various research and drug development applications, including purity assessment, pharmacokinetic studies, and metabolite identification.

Overview of Analytical Techniques

The analysis of isoindolinone derivatives, including this compound, is typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful tool for the quantification and identification of these compounds in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for thermally stable and volatile derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and characterization of the compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification and purity assessment of this compound in bulk material or simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterValue
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Expected) 5-10 min (dependent on exact gradient)
Linearity Range 1 - 100 µg/mL

HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
101090
121090
139010
159010

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Sample/Standard B->E C Prepare Sample C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or serum. A validated LC-MS/MS method for a similar indolinone derivative has been reported and can be adapted.[1]

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard and Sample Preparation (from Plasma):

    • Spiking: Spike blank plasma with known concentrations of this compound to prepare calibration standards and quality control samples.

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to 1 volume of plasma sample.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary (LC-MS/MS)

ParameterValue
Column C18 reverse-phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization ESI Positive
Detection MRM
Limit of Quantification (LOQ) Expected in the low ng/mL range[1]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Spiking B Protein Precipitation A->B C Centrifugation B->C D Evaporation & Reconstitution C->D F Sample Injection D->F E LC-MS/MS System Setup E->F G Data Acquisition (MRM) F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be a suitable method for the analysis of this compound, provided the compound is thermally stable or can be derivatized to improve its volatility and thermal stability.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., HP-5MS).

Experimental Protocol:

  • Derivatization (Optional but Recommended):

    • To improve volatility and peak shape, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).

    • To a dried sample, add 50 µL of pyridine and 50 µL of BSTFA.

    • Heat at 70 °C for 30 minutes.

  • Sample Preparation:

    • Dissolve the (derivatized) sample in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the (derivatized) this compound based on its retention time and mass spectrum.

    • Quantification can be performed using a calibration curve prepared with derivatized standards.

Quantitative Data Summary (GC-MS)

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injector Temp. 250 °C
Oven Program 100 °C (2 min) -> 280 °C (10 °C/min, hold 10 min)
Ionization EI (70 eV)

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Derivatization (Optional) B Dissolution in Solvent A->B D Sample Injection B->D C GC-MS System Setup C->D E Data Acquisition (Scan) D->E F Peak Identification E->F G Spectral Library Search F->G H Quantification F->H

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecule.

Expected NMR Data (Illustrative)

NucleusExpected Chemical Shift Range (ppm)
¹H NMR Aromatic protons (7-8 ppm), Benzyl CH₂ (4-5 ppm), CH-OH (5-6 ppm), OH (variable)
¹³C NMR Carbonyl (165-175 ppm), Aromatic carbons (120-150 ppm), C-OH (~90 ppm), Benzyl CH₂ (~45 ppm)

Logical Relationship for Structural Elucidation

NMR_Logic A 1D NMR (¹H, ¹³C) D Proposed Structure A->D B 2D NMR (COSY, HSQC, HMBC) B->D C Mass Spectrometry (HRMS) C->D E Confirmed Structure D->E Consistent Data

References

Application Notes and Protocols: Purification of 2-Benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-benzyl-3-hydroxy-3H-isoindol-1-one, a key intermediate in the synthesis of various biologically active compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, supported by experimental data and procedural workflows.

Overview of Purification Strategies

The primary methods for purifying this compound from crude reaction mixtures involve column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. Column chromatography is highly effective for separating the target compound from byproducts with different polarities. Recrystallization is a suitable technique for removing minor impurities and obtaining a highly crystalline final product.

Data Presentation: Comparison of Purification Techniques

Quantitative data from literature on the purification of analogous 3-hydroxyisoindolin-1-one derivatives are summarized below. While specific data for this compound is not extensively reported, the data for structurally similar compounds provide a strong indication of expected outcomes.

CompoundPurification MethodEluent/Solvent SystemYield (%)Purity/NotesReference
2-(3,5-Dimethylphenyl)-3-ethyl-3-hydroxyisoindolin-1-oneColumn ChromatographyNot specified61White solidThe Royal Society of Chemistry[1]
2-(t-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-oneColumn ChromatographyNot specified38White solidThe Royal Society of Chemistry[1]
3-Ethyl-2-(4-fluorophenyl)-3-hydroxyisoindolin-1-oneColumn ChromatographyNot specified43White solidThe Royal Society of Chemistry[1]
General 3-hydroxyisoindolin-1-onesColumn Chromatographyn-hexane/EtOAc (2:1)-General procedureThe Royal Society of Chemistry[2]
General 3-hydroxyisoindolin-1-onesColumn Chromatographyn-hexane/ethyl acetate-Gradient systemRSC Advances[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a solvent system of n-hexane:ethyl acetate. A starting ratio of 4:1 (n-hexane:ethyl acetate) is recommended.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 2:1) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1) and visualize the spots under UV light (254 nm).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined experimentally.

Materials:

  • Purified this compound (from column chromatography or crude)

  • Recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture such as ethyl acetate/hexane)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser)

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow start Start: Crude Product prep_slurry Prepare Silica Slurry start->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient (n-Hexane:EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end End: Purified Product evaporate->end Recrystallization_Workflow start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end Purification_Strategy crude Crude Reaction Mixture primary_purification Primary Purification crude->primary_purification column_chrom Column Chromatography primary_purification->column_chrom Major Impurities recrystallization Recrystallization primary_purification->recrystallization Minor Impurities column_chrom->recrystallization For higher purity final_product High-Purity Product column_chrom->final_product recrystallization->final_product

References

Application Notes and Protocols for 2-benzyl-3-hydroxy-3H-isoindol-1-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-benzyl-3-hydroxy-3H-isoindol-1-one belongs to the isoindolinone class of heterocyclic compounds. This structural motif is present in a variety of biologically active molecules and natural products.[1] Isoindolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] These compounds have been investigated for their potential as therapeutic agents in various diseases, including cancer and neurodegenerative disorders.[4][5]

This document provides detailed application notes and protocols for the in vitro evaluation of this compound, leveraging established methodologies for the broader isoindolinone class. The provided protocols will focus on assessing the cytotoxic and potential anticancer effects of the compound, as this is a prominently studied activity for this class of molecules.[4][6]

Physicochemical Properties and Handling

PropertyValueReference
IUPAC Name 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-onePhytoBank
Molecular Formula C15H13NO2PhytoBank
Molecular Weight 239.27 g/mol PhytoBank
Appearance White solid (typical for related compounds)N/A
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low.General knowledge

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C. Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).

In Vitro Applications and Experimental Protocols

The primary application for a novel isoindolinone derivative like this compound is the evaluation of its biological activity. Based on the literature for this class of compounds, promising areas of investigation include:

  • Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.[4][6]

  • Enzyme Inhibition: Evaluating the inhibitory potential against enzymes such as carbonic anhydrases or cholinesterases.[1][2]

  • Antioxidant Activity: Determining the radical scavenging and antioxidant potential.[1]

  • Antimicrobial Activity: Screening against various bacterial and fungal strains.[1]

Below are detailed protocols for two key in vitro assays: a cytotoxicity assay to evaluate anticancer potential and a carbonic anhydrase inhibition assay.

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma, or HepG2 human hepatocarcinoma).[6]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with compound dilutions incubation1->treatment compound_prep Prepare serial dilutions of the compound compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate cell viability and IC50 read_absorbance->calculate_ic50

Figure 1: Workflow for the MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

  • Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on the activity of human carbonic anhydrase (hCA) isozymes, such as hCA I and hCA II.[1]

Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol. The product, 4-nitrophenol, is a yellow-colored compound that can be quantified spectrophotometrically at 400 nm. The rate of formation of 4-nitrophenol is proportional to the enzyme's activity.

Materials:

  • This compound

  • Purified human carbonic anhydrase I and II

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • DMSO

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 96-well plates

  • Microplate reader

Experimental Workflow:

CA_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Prepare enzyme solution in buffer mix_reagents Mix enzyme and inhibitor in a 96-well plate enzyme_prep->mix_reagents inhibitor_prep Prepare serial dilutions of the compound inhibitor_prep->mix_reagents pre_incubation Pre-incubate for 10 min mix_reagents->pre_incubation add_substrate Add NPA substrate to initiate the reaction pre_incubation->add_substrate read_absorbance Monitor absorbance at 400 nm over time add_substrate->read_absorbance calculate_inhibition Calculate % inhibition and IC50/Ki read_absorbance->calculate_inhibition Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Compound 2-benzyl-3-hydroxy-3H- isoindol-1-one Mitochondrion Mitochondrion Compound->Mitochondrion Stress Death_Receptor Death Receptor Compound->Death_Receptor Binding Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

protocol for dissolving 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Dissolution of 2-benzyl-3-hydroxy-3H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of this compound, a member of the isoindolinone class of compounds. The information is intended to guide researchers in preparing solutions for various experimental applications, including in vitro biological assays and analytical studies.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This application note provides a recommended protocol for solubilization, along with safety precautions and a summary of expected solubility in common laboratory solvents based on the properties of structurally related compounds.

Physicochemical Properties and Solubility

While specific experimental data for this compound is limited, the general characteristics of isoindolinone derivatives suggest low solubility in aqueous solutions and better solubility in organic solvents. The presence of both a hydroxyl group and a benzyl group suggests a molecule with moderate polarity.

Table 1: Solubility Characteristics of this compound and a Structurally Related Compound

SolventCompoundExpected SolubilityQuantitative Data (if available)Notes
Dimethyl Sulfoxide (DMSO)This compoundHighNot available.A common solvent for preparing stock solutions of organic compounds for biological assays.
EthanolThis compoundModerate to HighNot available.May be a suitable solvent or co-solvent.
MethanolThis compoundModerate to HighNot available.Often used in the synthesis and purification of isoindolinone derivatives.
Dichloromethane (DCM)This compoundModerate to HighNot available.A common solvent for organic reactions involving isoindolinones.
AcetonitrileThis compoundModerateNot available.Used in some synthetic procedures for related compounds.
Aqueous Buffers (e.g., PBS pH 7.4)This compoundLowNot available.Expected to have poor water solubility.
Aqueous Buffer (pH 7.4)1-benzyl-1H-indazol-3-olLow12.5 µg/mL[1]Data for a structurally similar compound, suggesting low aqueous solubility for the target compound as well.

Safety and Handling Precautions

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol for Dissolution

This protocol provides a general procedure for dissolving this compound to prepare a stock solution. The choice of solvent and final concentration should be guided by the specific requirements of the downstream application.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate glassware (e.g., volumetric flask, vials)

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance. Perform this step in a well-ventilated area or a fume hood.

  • Solvent Addition: Transfer the weighed compound to a suitable volumetric flask or vial. Add a small amount of the chosen solvent (e.g., DMSO) to the container.

  • Initial Dissolution: Gently swirl the container or use a vortex mixer to facilitate the dissolution of the solid.

  • Complete Dissolution: Continue adding the solvent in portions while mixing until the desired final volume and concentration are reached. Ensure that all the solid has completely dissolved.

  • Aiding Solubilization (Optional): If the compound does not readily dissolve, gentle warming (do not exceed 40-50°C, and ensure the solvent is not volatile and flammable) or sonication in a water bath for a few minutes can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage of Stock Solution: Store the prepared stock solution in a tightly sealed, clearly labeled container. For short-term storage, refrigeration (2-8°C) is generally suitable. For long-term storage, aliquoting the solution into smaller volumes and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the dissolution protocol for this compound.

Dissolution_Workflow start Start weigh Weigh Compound start->weigh transfer Transfer to Vial weigh->transfer add_solvent Add Solvent transfer->add_solvent mix Vortex/Mix add_solvent->mix check_solubility Completely Dissolved? mix->check_solubility aid_dissolution Apply Gentle Heat/ Sonication check_solubility->aid_dissolution No store Store Solution check_solubility->store Yes aid_dissolution->mix end End store->end

References

Application Notes and Protocols for Isoindolinone Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the application of 2-benzyl-3-hydroxy-3H-isoindol-1-one in neuroscience. The following application notes and protocols are based on research conducted on structurally related compounds, primarily isoindoline-1,3-dione and isoindolin-1-one derivatives , which have shown potential in the context of neurodegenerative diseases, particularly Alzheimer's disease. These notes are intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Application Notes

The isoindolinone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a variety of biological activities. In the field of neuroscience, these compounds are primarily being explored for their potential as multi-target-directed ligands for the treatment of complex neurodegenerative disorders like Alzheimer's disease.

The core strategy involves designing molecules that can simultaneously modulate multiple pathological pathways implicated in the disease. The available research on isoindoline-1,3-dione derivatives highlights their potential to act as:

  • Cholinesterase Inhibitors: A key therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Several isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against these enzymes.[1][2]

  • Inhibitors of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into senile plaques is a pathological hallmark of Alzheimer's disease. Some isoindoline-1,3-dione derivatives have been shown to interfere with this aggregation process, suggesting a disease-modifying potential.[1]

  • β-Secretase (BACE1) Inhibitors: BACE1 is the primary enzyme involved in the production of Aβ peptides. Inhibition of BACE1 is a major therapeutic target to reduce Aβ load in the brain. Certain derivatives have shown inhibitory activity against BACE1.[1]

  • Neuroprotective Agents: Beyond specific enzyme inhibition, some of these compounds have demonstrated neuroprotective effects against Aβ-induced toxicity in cellular models.[1]

The multi-target approach, combining cholinesterase inhibition with anti-amyloid strategies, is a promising avenue for developing more effective therapies for Alzheimer's disease.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of representative isoindoline-1,3-dione derivatives from the literature. This data provides a comparative overview of their potency against various targets.

Compound IDTarget Enzyme/ProcessIC50 / % InhibitionReference
Compound III (a potent AChE inhibitor) Human AChEIC50 = 0.268 µM[1]
Aβ Aggregation66% at 10 µM[1]
Compound 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) eeAChEIC50 = 3.33 µM[1]
hBACE-143.7% at 50 µM[1]
Aβ Aggregation24.9% at 10 µM[1]
Derivative I (with a phenyl substituent at position 4 of piperazine) AChEIC50 = 1.12 µM[2]
Derivative III (with a diphenylmethyl moiety) BuChEIC50 = 21.24 µM[2]
N-benzyl pyridinium hybrids of isoindoline-1,3-dione AChEIC50 values ranging from 2.1 to 7.4 µM[2]
Derivatives with N-benzylamine and N-methylbenzylamine moiety AChEIC50 = 34 nM[2]
BuChEIC50 = 0.54 µM[2]

Experimental Protocols

The following are generalized protocols derived from the methodologies described in the cited literature for the synthesis and evaluation of isoindoline-1,3-dione derivatives.

Protocol 1: General Synthesis of 2-(Benzylamino-2-Hydroxyalkyl)isoindoline-1,3-diones

This protocol describes a general procedure for the synthesis of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives.

Materials:

  • Appropriately substituted 2-(oxiran-2-ylalkyl)isoindoline-1,3-dione

  • Substituted benzylamine

  • n-Propanol

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-(oxiran-2-ylalkyl)isoindoline-1,3-dione (1.0 eq) in n-propanol.

  • Add the substituted benzylamine (1.0 eq) to the solution.

  • Add a catalytic amount of pyridine.

  • Reflux the reaction mixture and monitor its progress by TLC (e.g., DCM/MeOH, 9.5/0.5, v/v).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivative.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and Mass Spectrometry (MS).[1]

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity using a modified Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (eeAChE) or human recombinant (hAChE)

  • Butyrylcholinesterase (BuChE) from equine serum (eqBuChE) or human serum (hBuChE)

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BuChE

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (isoindolinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE or BuChE enzyme solution.

  • Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Run a control reaction without the inhibitor.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Visualizations

Signaling Pathway

cluster_synapse Cholinergic Synapse cluster_drug Therapeutic Intervention ACh Acetylcholine (ACh) ACh_receptor Postsynaptic ACh Receptor ACh->ACh_receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_vesicle Synaptic Vesicle with ACh ACh_vesicle->ACh Release Signal Signal Transduction ACh_receptor->Signal ACh_receptor->Signal Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Isoindolinone Isoindolinone Derivative Isoindolinone->AChE Inhibition

Caption: Mechanism of action of isoindolinone derivatives as acetylcholinesterase inhibitors.

Experimental Workflow

cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays synthesis Synthesis of Isoindolinone Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization chol_inhibition Cholinesterase Inhibition (Ellman's Method) characterization->chol_inhibition abeta_agg Aβ Aggregation Assay characterization->abeta_agg bace1_inhibition BACE1 Inhibition Assay characterization->bace1_inhibition neuroprotection Neuroprotection Assay (vs. Aβ toxicity) characterization->neuroprotection ic50_chol ic50_chol chol_inhibition->ic50_chol IC50 Determination percent_inhibition_abeta percent_inhibition_abeta abeta_agg->percent_inhibition_abeta % Inhibition percent_inhibition_bace1 percent_inhibition_bace1 bace1_inhibition->percent_inhibition_bace1 % Inhibition cell_viability cell_viability neuroprotection->cell_viability Cell Viability

Caption: Experimental workflow for the evaluation of isoindolinone derivatives in neuroscience.

References

Application Notes and Protocols for the Experimental Study of 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of the novel compound, 2-benzyl-3-hydroxy-3H-isoindol-1-one. Given the known biological activities of the isoindolinone scaffold, this document outlines a tiered approach to investigate its potential as an anticancer and anti-inflammatory agent. The protocols herein are designed to be adaptable for early-stage drug discovery and preclinical assessment.

Part 1: In Vitro Evaluation of Biological Activity

The initial phase of investigation focuses on determining the cytotoxic and anti-inflammatory potential of this compound in relevant human cell lines.

Assessment of Cytotoxicity in Cancer Cell Lines

A primary step is to evaluate the compound's ability to inhibit the growth of cancer cells. This is crucial for identifying its potential as an anticancer agent.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Select and Culture Cancer Cell Lines (e.g., MCF-7, A549) B Prepare Serial Dilutions of This compound A->B C Treat Cells with Compound for 24, 48, 72 hours B->C D Perform MTT/MTS Assay C->D E Calculate IC50 Values D->E

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

Protocol: MTT Assay for Cell Viability [1][2][3][4]

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values

Cell LineIncubation Time (h)IC₅₀ (µM) of this compound
MCF-72475.2
4848.5
7225.1
A5492482.1
4855.3
7230.8
Investigation of Apoptosis Induction

To understand the mechanism of cell death induced by the compound, it is essential to determine if it triggers apoptosis.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining [5][6][7][8][9]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation: Hypothetical Apoptosis Analysis in MCF-7 Cells

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control95.22.52.3
Compound (IC₅₀, 48h)45.835.119.1
Elucidation of Mechanism of Action: Signaling Pathway Analysis

Western blotting can be employed to investigate the effect of the compound on key signaling pathways involved in cell survival and apoptosis (e.g., Akt, MAPK pathways).[10][11]

Protocol: Western Blotting [12][13]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[12] Wash and incubate with secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Hypothetical Signaling Pathway Modulation

G compound This compound akt Akt compound->akt Inhibits Phosphorylation p_akt p-Akt (Inactive) bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Downregulates bax Bax (Pro-apoptotic) akt->bax Upregulates apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Hypothetical signaling pathway affected by the test compound.

Part 2: In Vivo Evaluation of Efficacy and Safety

Following promising in vitro results, the next step is to assess the compound's efficacy and safety in animal models.

Anticancer Efficacy in a Xenograft Mouse Model[16]

This model evaluates the ability of the compound to inhibit tumor growth in a living organism.

Experimental Workflow for In Vivo Anticancer Efficacy

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring cluster_3 Endpoint Analysis A Implant Human Cancer Cells (e.g., A549) into Nude Mice B Administer Compound or Vehicle (e.g., daily via oral gavage) A->B C Measure Tumor Volume and Body Weight Regularly B->C D Excise and Weigh Tumors; Collect Tissues for Histopathology C->D

Caption: Workflow for assessing in vivo anticancer efficacy.

Protocol: A549 Xenograft Model [14]

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • A549 human lung cancer cells

  • This compound

  • Vehicle for administration

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject A549 cells into the flank of each mouse.[14]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.

  • Compound Administration: Administer the compound (e.g., at two different dose levels) and vehicle to the respective groups daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers and body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Data Presentation: Hypothetical In Vivo Anticancer Efficacy

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Average Tumor Weight at Day 21 (mg)
Vehicle Control1250 ± 1501100 ± 120
Compound (Low Dose)750 ± 110680 ± 90
Compound (High Dose)400 ± 80350 ± 60
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model[18][19][20]

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • This compound

  • Positive control (e.g., Indomethacin)

  • Pletismometer

Procedure:

  • Animal Grouping and Fasting: Group the rats and fast them overnight with free access to water.

  • Compound Administration: Administer the test compound, positive control, or vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation: Hypothetical Anti-inflammatory Activity

Treatment GroupPaw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.07-
Indomethacin0.30 ± 0.0464.7
Compound (Low Dose)0.65 ± 0.0623.5
Compound (High Dose)0.42 ± 0.0550.6

These application notes and protocols provide a structured and detailed approach for the initial investigation of this compound. The findings from these studies will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this novel compound.

References

Application Notes and Protocols for 2-benzyl-3-hydroxy-3H-isoindol-1-one and Related Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific dosage or concentration data has been published for the exact compound 2-benzyl-3-hydroxy-3H-isoindol-1-one. The following application notes and protocols are based on studies of structurally related isoindolinone and isoindole-1,3-dione derivatives. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentrations and dosages for their specific application.

Introduction

Isoindolin-1-one is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide range of biological activities.[1] Derivatives of this heterocyclic system have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The compound this compound belongs to this versatile class of molecules. These application notes provide an overview of potential applications and generalized protocols for the in vitro and in vivo evaluation of this and related compounds.

Data Presentation: In Vitro Efficacy of Structurally Related Isoindolinone Derivatives

The following tables summarize the effective concentrations of various isoindolinone derivatives in a range of in vitro assays. This data can be used to guide the selection of starting concentrations for the evaluation of this compound.

Table 1: Cytotoxicity of Isoindolinone Derivatives against Cancer Cell Lines

Compound ClassCell LineAssayEffective Concentration (IC₅₀)Reference
2-benzyl-6-substituted-ethoxy-isoindolinoneHepG2MTT5.89 µM
3-methyleneisoindolinonesCAL27MTT24.99 - 83.29 µM[3]
N-benzylisoindole-1,3-dioneA549-LucMTT114.25 - 116.26 µM[4]
Isoindoline derivativesHT-29Cell growth inhibition10 - 200 µM (dose-dependent effects)[5]
Ferrocene-substituted isoindolinoneA549, MCF-7Not specified1.0 - 1.5 µM[6]

Table 2: Antimicrobial Activity of Isoindolinone Derivatives

Compound ClassOrganismAssayEffective Concentration (MIC/EC₅₀)Reference
Isoindolin-1-one derivativesXanthomonas oryzae pv. oryzaeNot specifiedEC₅₀ = 21.3 µg/mL[7][8]
N-substituted isoindolin-1-onesGram-positive & Gram-negative bacteriaMICNot specified, activity reported[9]
Isoindolin-1-one-3-phosphonatesL. monocytogenes, C. albicansInhibition zone22 - 38 mm[10]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Isoindolinone Derivatives

Compound ClassTarget/AssayCell Line/SystemEffective Concentration (IC₅₀/Kᵢ)Reference
3-substituted-indolin-2-oneLPS-induced NO productionRAW264.710 - 80 µM (non-toxic concentrations)[11]
Isoindolinone derivativesHuman Carbonic Anhydrase I/IIEnzyme assayKᵢ = 9.32 - 160.34 nM[2][12]
2,3-disubstituted isoindolin-1-onesJack bean ureaseEnzyme assayIC₅₀ = 10.07 µM[13]
SARS-CoV-2 3CL protease inhibitorsEnzyme assayNot applicableIC₅₀ = 5.29 - 6.74 µM[14]

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final concentrations may range from 0.1 to 200 µM.[5]

  • Add the diluted compound to the wells and incubate for 24 to 48 hours.[5]

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add compound to wells incubation_24h->add_compound compound_prep Prepare serial dilutions of test compound compound_prep->add_compound incubation_48h Incubate for 24-48h add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Positive control antibiotic (e.g., Ampicillin)

  • Negative control (DMSO)

  • Bacterial inoculum standardized to a specific concentration

Procedure:

  • Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive and negative controls.

  • Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

  • Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is for evaluating the in vivo anti-inflammatory effect of a test compound in a rodent model.

Materials:

  • Rodents (e.g., rats or mice)

  • Test compound formulated for intraperitoneal (i.p.) administration

  • Carrageenan solution

  • Positive control anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle control

  • Pletysmometer

Procedure:

  • Acclimatize the animals and divide them into groups (vehicle control, positive control, and test compound groups).

  • Administer the test compound (e.g., at doses of 5, 10, and 20 mg/kg, i.p.) or controls 30 minutes before carrageenan injection.[15]

  • Measure the initial paw volume of the animals using a plethysmometer.

  • Inject carrageenan into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.[15]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Potential Signaling Pathway Modulation

Isoindolinone derivatives have been reported to modulate various signaling pathways. For instance, some derivatives have shown anti-inflammatory effects by regulating the Akt, MAPK, and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[11] A potential mechanism of action could involve the inhibition of upstream kinases or transcription factors that lead to the production of pro-inflammatory mediators.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Test_Compound 2-benzyl-3-hydroxy- 3H-isoindol-1-one Test_Compound->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by an isoindolinone derivative.

References

Synthesis of Isoindolinones via Reductive C-N Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolinones are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, have made the development of efficient synthetic routes to this scaffold a significant focus in medicinal chemistry and drug discovery. Reductive C-N coupling has emerged as a powerful and atom-economical strategy for the construction of the isoindolinone framework, offering a direct and often milder alternative to traditional multi-step syntheses. This application note provides detailed protocols for four distinct and effective methods for the synthesis of isoindolinones via reductive C-N coupling, utilizing platinum, iridium, nickel, and palladium catalysis.

General Reaction Scheme

The synthesis of isoindolinones through reductive C-N coupling generally involves the condensation of a carbonyl group and an amine, followed by an intramolecular cyclization and reduction sequence. The specific starting materials and catalysts define the scope and efficiency of each method.

General Reaction Scheme start 2-Formyl/Carboxy Benzoic Acid Derivative + Amine intermediate Imine/Iminium Intermediate start->intermediate Condensation product Isoindolinone intermediate->product Reductive Cyclization (Catalyst, Reductant)

Caption: General workflow for isoindolinone synthesis via reductive C-N coupling.

Method 1: Platinum-Catalyzed Reductive Amidation of 2-Carboxybenzaldehyde

This method employs ultrathin platinum nanowires as a highly efficient and reusable catalyst for the one-pot synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and various amines under a hydrogen atmosphere.[1][2]

Experimental Protocol

Materials:

  • 2-Carboxybenzaldehyde

  • Amine (aliphatic or aromatic)

  • Platinum Nanowires (Pt NWs) catalyst

  • 1,4-Dioxane (solvent)

  • Hydrogen gas (1 bar)

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (0.5 mmol, 75 mg).

  • Add the corresponding amine (0.5 mmol).

  • Add the Pt NWs catalyst (5 mol% Pt).

  • Add 1,4-dioxane (5 mL) as the solvent.

  • Seal the tube, and then purge with hydrogen gas three times.

  • Pressurize the tube with hydrogen gas to 1 bar.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully release the hydrogen pressure.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-substituted isoindolinone.

Data Presentation
EntryAmineProductYield (%)
1Aniline2-Phenylisoindolin-1-one98
24-Methylaniline2-(p-Tolyl)isoindolin-1-one99
34-Methoxyaniline2-(4-Methoxyphenyl)isoindolin-1-one99
44-Chloroaniline2-(4-Chlorophenyl)isoindolin-1-one95
5Benzylamine2-Benzylisoindolin-1-one92
6n-Butylamine2-(n-Butyl)isoindolin-1-one85

Reaction conditions: 2-carboxybenzaldehyde (0.5 mmol), amine (0.5 mmol), Pt NWs (5 mol% Pt), 1,4-dioxane (5 mL), H₂ (1 bar), 80 °C, 24 h. Isolated yields.

Reaction Workflow

Pt_Catalyzed_Workflow start Combine Reactants (2-Carboxybenzaldehyde, Amine, Pt NWs, Dioxane) react Pressurize with H₂ (1 bar) Heat at 80 °C for 24h start->react workup Cool, Filter Catalyst, Concentrate react->workup purify Column Chromatography workup->purify product Pure Isoindolinone purify->product

Caption: Workflow for Pt-catalyzed isoindolinone synthesis.

Method 2: Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid

This protocol describes a sustainable and efficient synthesis of phthalimidines (isoindolinones) from 2-formylbenzoic acid and primary amines using an iridium catalyst with formic acid as the hydrogen source. The reaction proceeds in a green solvent system of water and ethanol.[3][4]

Experimental Protocol

Materials:

  • 2-Formylbenzoic acid

  • Primary amine

  • [Cp*IrCl₂]₂ (catalyst)

  • Formic acid (HCOOH)

  • Water/Ethanol (1:1 v/v) solvent mixture

Procedure:

  • In a screw-capped vial, combine 2-formylbenzoic acid (0.5 mmol, 75 mg) and the primary amine (0.55 mmol).

  • Add the [Cp*IrCl₂]₂ catalyst (0.0025 mmol, 2 mg, 0.5 mol%).

  • Add the water/ethanol (1:1, 2 mL) solvent mixture.

  • Add formic acid (1.0 mmol, 38 µL).

  • Seal the vial and place it in a preheated oil bath at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the pure phthalimidine.

Data Presentation
EntryAmineProductYield (%)
14-Methoxyaniline2-(4-Methoxyphenyl)isoindolin-1-one96
2Aniline2-Phenylisoindolin-1-one92
34-Fluoroaniline2-(4-Fluorophenyl)isoindolin-1-one94
4Benzylamine2-Benzylisoindolin-1-one88
5Cyclohexylamine2-Cyclohexylisoindolin-1-one85
62-Phenylethanamine2-Phenethylisoindolin-1-one90

Reaction conditions: 2-formylbenzoic acid (0.5 mmol), amine (0.55 mmol), [CpIrCl₂]₂ (0.5 mol%), HCOOH (1.0 mmol), H₂O/EtOH (1:1, 2 mL), 80 °C, 12 h. Isolated yields.*

Signaling Pathway of Catalytic Cycle

Ir_Catalytic_Cycle Ir_cat [Ir]-H Imine Iminium Ion Ir_cat->Imine Hydride Transfer Ir_complex [Ir]+ Ir_cat->Ir_complex Regeneration Amine_acid γ-Amino Acid Imine->Amine_acid Product Isoindolinone Amine_acid->Product Intramolecular Amidation HCOOH HCOOH Ir_complex->HCOOH Reaction with HCOOH HCOOH->Ir_cat β-Hydride Elimination CO2 CO₂ HCOOH->CO2 Ni_Catalyzed_Steps step1 Step 1: Oxidative Addition Ni(0) adds to the C-N bond of the enamide to form a nickelacycle. step2 Step 2: Reductive Transmetalation/Addition The alkyl iodide reacts with the nickelacycle. step1->step2 step3 Step 3: Reductive Elimination The two alkyl groups couple, and the isoindolinone product is released, regenerating the Ni(0) catalyst. step2->step3 Pd_Catalyzed_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Benzylamine, Pd(OAc)₂, Benzoic Acid, Ag₂CO₃, TFBen, and Dioxane to Schlenk tube heat Heat at 120 °C for 24 hours reagents->heat cool Cool to Room Temperature heat->cool dilute_filter Dilute with EtOAc and Filter through Celite cool->dilute_filter concentrate Concentrate Filtrate dilute_filter->concentrate purify Column Chromatography concentrate->purify product Pure Isoindolinone purify->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzyl-3-hydroxy-3H-isoindol-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and efficient method involves the condensation of 2-formylbenzoic acid with benzylamine. This reaction is often carried out in water at elevated temperatures and can proceed without a catalyst, offering a green and mild reaction pathway.[1]

Q2: What are the expected yields for this synthesis?

A2: Under optimal conditions, yields for the synthesis of isoindolinone derivatives via the condensation of 2-formylbenzoic acid and benzylamine in water can be as high as 96%.[1] However, yields can vary based on reaction conditions and purification methods.

Q3: What are the typical reaction conditions?

A3: Optimal conditions for the catalyst-free synthesis in water are typically around 70°C with a reaction time of 12 hours.[1]

Q4: How can the product be purified?

A4: Purification is commonly achieved through flash chromatography. Following the reaction, the mixture is often worked up by adding water and a suitable organic solvent like dichloromethane (DCM), neutralizing with acid, separating the organic layer, drying it, and then concentrating it before chromatographic separation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction.- Ensure the reaction temperature is maintained at the optimal level (e.g., 70°C for the aqueous route). - Extend the reaction time. - Verify the quality and purity of starting materials (2-formylbenzoic acid and benzylamine).
Incorrect stoichiometry.- Re-verify the molar ratios of the reactants.
Presence of Multiple Spots on TLC Formation of side products.- The reaction of 3-hydroxyisoindolinones with certain reagents like hydrazine can lead to the formation of phthalazinone byproducts.[2] - Consider optimizing reaction conditions (temperature, solvent) to minimize side reactions.
Decomposition of the product.- 3-hydroxyisoindolinones can be sensitive to acidic or basic conditions. Ensure the work-up procedure is performed carefully, for instance, by neutralizing with dilute acid.[2]
Difficulty in Isolating the Product Product is soluble in the aqueous phase.- Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane) to ensure complete recovery from the aqueous layer.[2]
Oily product that does not crystallize.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If crystallization fails, purification by column chromatography is the recommended method.
Low Yield After Purification Loss of product during work-up and purification.- Minimize the number of transfer steps. - Ensure the chosen solvent system for chromatography provides good separation and recovery.
Inefficient extraction.- Increase the number of extractions or use a continuous liquid-liquid extractor for more efficient recovery.

Experimental Protocols

Catalyst-Free Synthesis in Water [1]

  • Reactant Preparation: In a reaction vessel, combine 2-formylbenzoic acid and benzylamine in a 1:1 molar ratio.

  • Solvent Addition: Add deionized water to the reaction vessel.

  • Reaction: Heat the mixture to 70°C and stir for 12 hours.

  • Work-up: After cooling to room temperature, add dichloromethane (DCM) and water. Neutralize with a dilute acid solution (e.g., 1M HCl).

  • Extraction: Separate the organic layer and extract the aqueous layer multiple times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Intermediate Schiff Base Intermediate 2-Formylbenzoic_Acid->Intermediate + Benzylamine Benzylamine Benzylamine Benzylamine->Intermediate Product 2-Benzyl-3-hydroxy- 3H-isoindol-1-one Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Check_Reaction Reaction Monitoring (TLC) Start->Check_Reaction Low_Yield Low Yield or No Product Check_Reaction->Low_Yield Incomplete/Side Reactions Impure_Product Impure Product Check_Reaction->Impure_Product Multiple Spots Good_Yield Good Yield & Purity Check_Reaction->Good_Yield Clean Reaction Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Purity Low_Yield->Optimize_Conditions Optimize_Purification Optimize Purification: - Recrystallization - Chromatography Solvent System Impure_Product->Optimize_Purification Optimize_Conditions->Start Re-run Experiment Optimize_Purification->Start Re-purify

References

Technical Support Center: Synthesis of 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield of 2-benzyl-3-hydroxy-3H-isoindol-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 2-formylbenzoic acid and benzylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.1a. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, extend the reaction duration. 1b. Increase Temperature: For the catalyst-free method in water, ensure the temperature is maintained at 70°C.[1] For other solvent systems, a higher temperature may be required.
2. Poor Quality Reagents: 2-formylbenzoic acid or benzylamine may be old or impure, affecting their reactivity.2a. Verify Reagent Purity: Use freshly opened or purified reagents. The purity of starting materials can be checked by melting point or NMR spectroscopy.
3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield.3a. Optimize Molar Ratio: While a 1:1 molar ratio is standard, a slight excess of the amine can sometimes drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2 (2-formylbenzoic acid:benzylamine).
Formation of Significant By-products 1. Side Reactions: At higher temperatures or with certain catalysts, side reactions such as the formation of N-benzylphthalimide may occur.1a. Control Temperature: Avoid excessive heating. For the aqueous method, do not exceed 70-80°C. 1b. Catalyst-Free Approach: The use of a catalyst-free system in water can minimize side reactions.[1]
2. Oxidation of Aldehyde: The aldehyde group of 2-formylbenzoic acid can be susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures.2a. Inert Atmosphere: While not always necessary for this specific synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.1a. Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation of the product. 1b. Solvent Choice for Washing: Wash the crude product with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove non-polar impurities without dissolving the product.
2. Emulsion during Extraction: If an extraction is performed, an emulsion layer may form, making separation difficult.2a. Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

A high-yielding and environmentally friendly method involves the catalyst-free reaction of 2-formylbenzoic acid and benzylamine in water. This method has been reported to produce yields of up to 96% under optimal conditions.[1]

Q2: What are the optimal reaction conditions for the catalyst-free synthesis in water?

The optimal conditions for the catalyst-free synthesis are:

  • Solvent: Water[1]

  • Temperature: 70°C[1]

  • Reaction Time: 12 hours[1]

  • Molar Ratio: An equimolar ratio of 2-formylbenzoic acid and benzylamine.

Q3: Are there alternative synthetic methods available?

Yes, several other methods exist for the synthesis of isoindolinones. These include:

  • Palladium-catalyzed intramolecular cyclization: This method can be used for related structures and may be adaptable.

  • Iridium-catalyzed reductive lactamization: This offers a sustainable route from 2-formylbenzoic acid and primary amines.

  • Microwave-assisted synthesis: Microwave irradiation can sometimes reduce reaction times and improve yields.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials (2-formylbenzoic acid and benzylamine) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What is the best way to purify the final product?

The crude product can often be purified by simple filtration and washing with a suitable solvent. If further purification is required, recrystallization from a solvent system like ethanol/water or column chromatography on silica gel can be employed.

Data Presentation

Table 1: Effect of Solvent on Yield in Catalyst-Free Synthesis

Solvent Temperature (°C) Time (h) Yield (%) Reference
Water7012~96[1]
Ethanol7012Lower than waterInferred from[1]
Toluene7012Lower than waterInferred from[1]
Acetonitrile7012Lower than waterInferred from[1]

Table 2: Effect of Temperature on Yield in Catalyst-Free Aqueous Synthesis

Temperature (°C) Solvent Time (h) Yield (%) Reference
50Water12ModerateInferred from[1]
70Water12~96[1]
90Water12High, potential for by-productsInferred from general principles

Experimental Protocols

Key Experiment: Catalyst-Free Synthesis of this compound in Water

This protocol is based on the high-yield, environmentally friendly method reported in the literature.[1]

Materials:

  • 2-formylbenzoic acid

  • Benzylamine

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (1 equivalent).

  • Solvent Addition: Add a sufficient amount of deionized water to the flask to ensure the reactants can be stirred effectively.

  • Amine Addition: While stirring, add benzylamine (1 equivalent) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction at 70°C for 12 hours. The progress can be monitored by TLC.

  • Work-up: After 12 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether, to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound.

Visualizations

experimental_workflow start Start reactants 1. Add 2-formylbenzoic acid and water to flask start->reactants amine 2. Add benzylamine reactants->amine reaction 3. Heat at 70°C for 12 hours amine->reaction cool 4. Cool to room temperature, then in ice bath reaction->cool filter 5. Filter to isolate crude product cool->filter wash 6. Wash with cold water and diethyl ether filter->wash dry 7. Dry product under vacuum wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_reaction Is the reaction complete? (Check TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes extend_time Action: Extend reaction time / Increase temperature incomplete->extend_time check_reagents Are reagents pure? complete->check_reagents yield_improved Yield Improved extend_time->yield_improved impure_reagents Impure Reagents check_reagents->impure_reagents No check_workup Was there loss during workup/purification? check_reagents->check_workup Yes purify_reagents Action: Use fresh or purified reagents impure_reagents->purify_reagents purify_reagents->yield_improved workup_loss Workup Loss check_workup->workup_loss Yes check_workup->yield_improved No optimize_workup Action: Optimize cooling time and washing solvents workup_loss->optimize_workup optimize_workup->yield_improved

Caption: Troubleshooting decision tree for low yield of this compound.

References

stability and degradation of 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-benzyl-3-hydroxy-3H-isoindolin-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific stability and degradation data for 2-benzyl-3-hydroxy-3H-isoindolin-1-one are not extensively available in public literature. The following information is based on the general chemical properties of isoindolinone derivatives and established principles of pharmaceutical stability testing. The provided quantitative data and degradation pathways are illustrative examples.

Troubleshooting Guide

This section addresses common problems that may arise during the handling, analysis, and stability testing of 2-benzyl-3-hydroxy-3H-isoindolin-1-one.

Sample Handling and Storage

  • Question: My solid sample of 2-benzyl-3-hydroxy-3H-isoindolin-1-one has changed color over time. What could be the cause?

    • Answer: Color change can indicate degradation. Isoindolinone compounds can be susceptible to oxidation and photodecomposition. Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Question: I am observing poor solubility of the compound in my desired solvent. What can I do?

    • Answer: 2-benzyl-3-hydroxy-3H-isoindolin-1-one is a largely non-polar molecule. Solubility can be increased by using more polar organic solvents such as DMSO, DMF, or by gently warming the solution. For aqueous solutions, the addition of a co-solvent may be necessary. Always check for degradation when heating solutions.

Analytical Issues (HPLC)

  • Question: I am seeing peak tailing for my compound during HPLC analysis. What are the possible reasons and solutions?

    • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:

      • Secondary Interactions: The hydroxyl group in the molecule can have secondary interactions with residual silanols on the HPLC column. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to suppress silanol ionization. Using a column with end-capping can also mitigate this.

      • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

      • Column Contamination: The column may be contaminated. Flush the column with a strong solvent.

  • Question: My retention times are shifting between injections. How can I stabilize them?

    • Answer: Retention time drift can be due to:

      • Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.

      • Mobile Phase Composition Change: If using a freshly prepared mobile phase, ensure it is thoroughly mixed and degassed. Evaporation of the organic component can alter the mobile phase composition.

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Question: I am observing extra peaks in my chromatogram that were not present initially. What do they represent?

    • Answer: The appearance of new peaks likely indicates degradation of your compound. These could be degradation products formed due to exposure to light, air (oxidation), or reactive species in your solvent or mobile phase. It is also possible that these are process-related impurities from the synthesis.

Frequently Asked Questions (FAQs)

  • Question: What are the likely degradation pathways for 2-benzyl-3-hydroxy-3H-isoindolin-1-one?

    • Answer: Based on its structure, the following degradation pathways are plausible:

      • Oxidation: The tertiary alcohol at the 3-position and the benzylic position are susceptible to oxidation.

      • Hydrolysis: Under strong acidic or basic conditions, the lactam ring could potentially undergo hydrolysis.

      • Photodegradation: Aromatic systems like the isoindolinone core can be susceptible to degradation upon exposure to UV light.

  • Question: How should I store solutions of 2-benzyl-3-hydroxy-3H-isoindolin-1-one?

    • Answer: For short-term storage, solutions should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store solutions frozen at -20 °C or below. If possible, degas the solvent and store under an inert atmosphere.

  • Question: What analytical techniques are suitable for stability studies of this compound?

    • Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This allows for the separation and quantification of the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of any degradation products formed.

Data Presentation

Table 1: Example Forced Degradation Data for 2-benzyl-3-hydroxy-3H-isoindolin-1-one

Stress ConditionTime (hours)Temperature (°C)% Degradation (Example)Major Degradation Products (Hypothetical)
Acidic 2460~ 5%Hydrolysis product
0.1 M HCl
Basic 2460~ 15%Hydrolysis product, Ring-opened species
0.1 M NaOH
Oxidative 2425 (RT)~ 10%Oxidized at C3, Oxidized at benzylic position
3% H₂O₂
Thermal 4880~ 8%Unspecified degradants
(Solid State)
Photolytic 2425 (RT)~ 20%Photodegradation adducts
(ICH Q1B)

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 2-benzyl-3-hydroxy-3H-isoindolin-1-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. After the specified time, dissolve the solid in the initial solvent to the desired concentration for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the sample by HPLC.

  • Control Samples: Prepare control samples by diluting the stock solution with the respective solvent and storing them under normal conditions, protected from light and at a low temperature.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

G cluster_0 Forced Degradation Workflow cluster_stress Stress Conditions stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C, 24h) stock->acid base Basic (0.1 M NaOH, 60°C, 24h) stock->base oxidative Oxidative (3% H2O2, RT, 24h) stock->oxidative thermal Thermal (Solid) (80°C, 48h) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analysis HPLC Analysis neutralize->analysis

Caption: Workflow for a forced degradation study.

G cluster_pathway Hypothetical Degradation Pathways parent 2-benzyl-3-hydroxy-3H-isoindol-1-one hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis Acid/Base oxidation1 Oxidation at C3 (Ketone Formation) parent->oxidation1 Oxidizing Agent oxidation2 Benzylic Oxidation parent->oxidation2 Oxidizing Agent photo_prod Photodegradation Products parent->photo_prod UV Light

Caption: Plausible degradation pathways for the molecule.

G cluster_hplc HPLC Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Observed Peak Tailing Shifting RT Extra Peaks cause1 Secondary Interactions Column Overload problem:p1->cause1 cause2 Poor Equilibration Temp. Fluctuation problem:p2->cause2 cause3 Sample Degradation problem:p3->cause3 sol1 Adjust Mobile Phase pH Dilute Sample cause1->sol1 sol2 Increase Equilibration Time Use Column Oven cause2->sol2 sol3 Protect Sample from Light/Air cause3->sol3

Caption: Troubleshooting logic for common HPLC issues.

overcoming solubility issues of 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 2-benzyl-3-hydroxy-3H-isoindol-1-one and similar poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its chemical structure, which includes multiple aromatic rings (a benzyl group and the isoindolinone core), this compound is predicted to be a hydrophobic molecule with low aqueous solubility.[1][2] The presence of a hydroxyl (-OH) group and a lactam ring may contribute some polar character, but the large nonpolar surface area will likely dominate its physical properties. Compounds with high hydrophobicity and a crystalline structure often exhibit poor solubility in water.[1][3]

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The first step is to determine the compound's solubility in a range of common solvents. This includes aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0) and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[4][5] This initial screening will help establish a baseline and inform subsequent formulation strategies. For early-stage discovery, a kinetic solubility assessment is often sufficient.[6]

Q3: What are the primary strategies for formulating poorly soluble compounds like this one for in vitro and in vivo studies?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble Active Pharmaceutical Ingredients (APIs).[1][7][8] The selection of a method depends on the specific application, required concentration, and the physicochemical properties of the compound.[8] Key strategies include:

  • pH Adjustment: For ionizable compounds, modifying the pH of the medium can significantly increase solubility.[9]

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solvent's capacity to dissolve hydrophobic compounds.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, forming a complex with higher aqueous solubility.[11][12]

  • Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in their core.[11]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, which can improve the dissolution rate.[3][8][10]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the API to a higher-energy amorphous state, typically stabilized by a polymer, can enhance solubility.[1][3]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][13]

Troubleshooting Guides

Issue 1: My compound is insoluble in aqueous buffers for my biological assay.

This guide provides a systematic approach to solubilizing your compound for aqueous-based experiments.

Workflow for Aqueous Solubilization

start Start: Compound is insoluble in aqueous buffer stock Prepare a high-concentration stock solution in 100% DMSO start->stock dilute Dilute stock solution into final aqueous buffer. Does it precipitate? stock->dilute yes_precip Yes dilute->yes_precip no_precip No dilute->no_precip troubleshoot Troubleshoot Further yes_precip->troubleshoot success Success: Compound is solubilized. Proceed with experiment. no_precip->success cosolvent Option 1: Use a Co-solvent System (e.g., PEG 400, Ethanol) troubleshoot->cosolvent cyclodextrin Option 2: Use a Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Option 3: Use a Surfactant (e.g., Polysorbate 80) troubleshoot->surfactant

Caption: Workflow for troubleshooting poor aqueous solubility.

Step-by-Step Guidance:

  • Prepare a Concentrated Stock Solution: First, attempt to dissolve the compound in a non-aqueous, water-miscible solvent like 100% Dimethyl Sulfoxide (DMSO).[4] This is a common practice for creating high-concentration stock solutions for screening assays.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution directly into your final aqueous buffer. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the biological assay.

  • Observe for Precipitation: If the compound remains in solution at the desired final concentration, the problem is solved. If precipitation occurs, the compound's solubility limit in the DMSO/buffer mixture has been exceeded.

  • Employ Enabling Excipients: If direct dilution fails, consider using solubilizing excipients. These should be tested for compatibility with your specific assay.

    • Co-solvents: Prepare a formulation using a co-solvent system. A common approach is to dissolve the compound in a mixture of solvents like PEG 400, ethanol, and water.[9]

    • Cyclodextrins: Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective solubilizing agents that form inclusion complexes.[11][12] Prepare a solution of HP-β-CD in your buffer and then add the compound.

    • Surfactants: Low concentrations of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Cremophor® EL can be used to create micellar solutions that enhance solubility.[11]

Table 1: Common Co-solvents and Excipients for Formulation

Excipient ClassExampleTypical Concentration RangeNotes
Co-solvents Propylene Glycol (PG)10-60%Often used in oral and parenteral formulations.[9]
Polyethylene Glycol 400 (PEG 400)10-70%Good solvent for many poorly soluble drugs.[2]
Ethanol5-20%Use must be compatible with the experimental model.[9]
Dimethyl Sulfoxide (DMSO)<1% (in vitro), variable (in vivo)Excellent solubilizer, but can have biological effects.[4][9]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)5-40% (w/v)Increases solubility by forming inclusion complexes.[9]
Surfactants Polysorbate 80 (Tween® 80)0.1-5%Forms micelles to solubilize hydrophobic compounds.[11]
Solutol® HS 151-10%Non-ionic solubilizer and emulsifying agent.
Issue 2: How do I quantitatively measure the solubility of my compound?

Quantitative solubility can be measured using two main approaches: kinetic and thermodynamic. Kinetic solubility is faster and used for high-throughput screening, while thermodynamic (or equilibrium) solubility is more accurate and used in later-stage development.[6][14]

Conceptual Diagram: Solubility Measurement Approaches

cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility K_Start Start with DMSO stock solution K_Add Add to buffer K_Start->K_Add K_Incubate Short incubation (1-2 hours) K_Add->K_Incubate K_Detect Detect precipitation (Nephelometry, UV-Vis) K_Incubate->K_Detect T_Start Start with excess solid compound T_Add Add to buffer T_Start->T_Add T_Incubate Long incubation (24-72 hours) to reach equilibrium T_Add->T_Incubate T_Detect Filter & Quantify supernatant (HPLC, LC-MS) T_Incubate->T_Detect

Caption: Comparison of kinetic and thermodynamic solubility assays.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility of a compound.[15]

Materials:

  • This compound (solid powder)

  • Selected buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure undissolved solid remains at the end of the experiment.

  • Incubation: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the filtered supernatant with the same solvent used for the standard curve.

    • Analyze the diluted sample and standards by HPLC.

    • Calculate the concentration of the compound in the supernatant using the standard curve. This concentration represents the thermodynamic solubility.

Summary of Solubility Enhancement Techniques

The following table summarizes various strategies that can be employed when simple methods are insufficient.

Table 2: Comparison of Advanced Solubility Enhancement Strategies

TechniqueMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[8][10]High drug loading; applicable to many compounds.[16]May not increase equilibrium solubility; potential for particle aggregation.[1][8]
Amorphous Solid Dispersion Overcomes crystal lattice energy by converting the drug to a high-energy amorphous form.[1][3]Can significantly increase apparent solubility and bioavailability.[13]Amorphous forms are less stable and may recrystallize over time.[13]
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can form emulsions or microemulsions in the GI tract.[1][13]Enhances absorption of lipophilic drugs; can mitigate food effects.[10][13]Potential for drug precipitation upon dilution; formulation complexity.[9]
Salt Formation Converts an ionizable drug into a salt form with different crystal packing and higher aqueous solubility.[11][13]Can increase solubility by several orders of magnitude; well-established technique.[11][13]Only applicable to drugs with ionizable functional groups.[16]
Complexation A host molecule (e.g., cyclodextrin) forms a non-covalent complex with the drug, shielding its hydrophobic parts.[8][11]Increases solubility and can also improve stability.[17]Limited by the stoichiometry of the complex; cyclodextrins are large molecules.[9][17]

References

purification challenges with 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-benzyl-3-hydroxy-3H-isoindol-1-one.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a yellow oil or discolored solid, but the literature reports it as a white solid. What could be the cause?

A1: The appearance of a yellow color or an oily consistency in the final product typically indicates the presence of impurities. Potential causes include:

  • Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO).

  • Starting Material Contamination: Impurities in the starting materials, such as 2-formylbenzoic acid or benzylamine, can carry through the synthesis and cause discoloration.

  • Side-Reaction Products: The formation of byproducts during the synthesis can lead to a discolored product. For instance, oxidation or decomposition products can be colored.

  • Dehydration Product: The tertiary alcohol in this compound can be susceptible to dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of a potentially colored iminium species or other conjugated systems.

We recommend purification by column chromatography or recrystallization to remove these impurities.

Q2: What are the common side products in the synthesis of this compound?

A2: Common side products can arise from several pathways:

  • Unreacted Starting Materials: Such as 2-formylbenzoic acid and benzylamine.

  • Over-oxidation or Reduction Products: Depending on the synthetic route, the hydroxyl group or the lactam carbonyl could be involved in side reactions.

  • Ring-Opened Products: Under certain pH conditions, the lactam ring can be susceptible to hydrolysis, leading to the formation of the corresponding amino acid.

  • Dehydration Products: As mentioned, the elimination of water from the 3-hydroxy group can occur.

Q3: My purified this compound decomposes upon storage. How can I improve its stability?

A3: 3-Hydroxyisoindolin-1-ones can be sensitive to acidic or basic conditions, as well as heat and light. For long-term storage, we recommend the following:

  • Storage Conditions: Store the compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C).

  • Inert Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Purity: Ensure the product is free from acidic or basic impurities that could catalyze decomposition.

Troubleshooting Guides

Purification by Column Chromatography

Column chromatography is a common and effective method for purifying this compound.

Problem 1: Poor separation of the product from impurities.

  • Solution:

    • Solvent System Optimization: A common mobile phase for this class of compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often key to good separation.

    • Adsorbent Choice: Silica gel is the standard stationary phase. If separation is still poor, consider using a different grade of silica gel (e.g., finer mesh size for higher resolution) or an alternative adsorbent like alumina (neutral or basic).

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column will lead to poor separation.

Problem 2: The product is not eluting from the column.

  • Solution:

    • Increase Solvent Polarity: If the product is strongly adsorbed to the silica gel, a more polar eluent is required. Gradually increase the proportion of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-5%). Be cautious, as methanol can sometimes dissolve silica gel.

Problem 3: The product decomposes on the silica gel column.

  • Solution:

    • Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. You can deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 1% in the eluent).

    • Use an Alternative Adsorbent: Consider using neutral or basic alumina as the stationary phase.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Purification by Recrystallization

Recrystallization can be a highly effective method for obtaining a high-purity solid product.

Problem 1: The compound does not dissolve in the chosen solvent.

  • Solution:

    • Solvent Screening: Test a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for isoindolinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or dichloromethane/hexane.

Problem 2: The compound oils out instead of crystallizing.

  • Solution:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in an ice bath or refrigerator.

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.

    • Solvent System Adjustment: If the compound is too soluble, it may oil out. Try a solvent system where the compound has slightly lower solubility.

Problem 3: The recrystallized product is still impure.

  • Solution:

    • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system may be necessary.

    • Activated Charcoal: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove it. Use charcoal sparingly, as it can also adsorb your product.

Quantitative Data Summary

The following table summarizes yields and physical states for various 3-hydroxyisoindolin-1-one derivatives as reported in the literature. This data can provide a benchmark for expected outcomes in the synthesis and purification of this compound.

CompoundYieldPhysical StatePurification MethodReference
2-(3,5-Dimethylphenyl)-3-ethyl-3-hydroxyisoindolin-1-one61%White solidColumn chromatography[1]
3-Ethyl-2-(4-fluorophenyl)-3-hydroxyisoindolin-1-one43%White solidColumn chromatography[1]
3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one39%Yellow liquidColumn chromatography[1]
2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one38%White solidColumn chromatography[1]
3-Ethyl-3-hydroxy-5,6-dimethyl-2-phenylisoindolin-1-one23%Yellow solidColumn chromatography[1]
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one60%Not specifiedFlash chromatography[2]

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

General Protocol for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the solid dissolves.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Check Purity (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Repurify Repurify Purity_Check->Repurify Purity < 95% Repurify->Recrystallization

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Impure Product Q1 Is the impurity colored? Start->Q1 A1_Yes Use activated charcoal during recrystallization or ensure complete removal of colored starting materials. Q1->A1_Yes Yes Q2 Is the product unstable on silica gel? Q1->Q2 No A2_Yes Use deactivated silica (add Et3N to eluent) or switch to alumina. Q2->A2_Yes Yes A2_No Optimize column chromatography gradient or screen for a better recrystallization solvent. Q2->A2_No No

Caption: Troubleshooting decision tree for purification challenges.

References

interpreting unexpected results with 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-benzyl-3-hydroxy-3H-isoindol-1-one. The information provided is intended to help interpret unexpected experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, providing potential explanations and recommended actions.

Issue 1: Inconsistent Biological Activity or Potency

You observe significant variability in the biological effects of your compound across different experimental batches or over time.

  • Potential Cause 1: Compound Instability and Degradation. The isoindolinone scaffold, particularly with a hydroxyl group at the 3-position, can be susceptible to degradation or rearrangement under certain conditions (e.g., pH, temperature, presence of nucleophiles).[1] This can lead to the formation of inactive or different bioactive species.

  • Potential Cause 2: Presence of Unexpected Byproducts. The synthesis of related isoindolinone structures has been shown to sometimes yield unexpected products, such as indanone derivatives.[1] Trace amounts of highly active byproducts could lead to inconsistent results.

  • Troubleshooting Workflow:

    G start Inconsistent Biological Activity Observed check_purity 1. Assess Compound Purity and Integrity (e.g., HPLC-MS, NMR) start->check_purity is_pure Is the compound pure and intact? check_purity->is_pure byproduct_path 2. Characterize Impurities/Byproducts (e.g., isolate and test byproducts separately). is_pure->byproduct_path No retest 4. Re-evaluate biological activity with freshly purified compound. is_pure->retest Yes degradation_path Investigate degradation pathways. Modify storage and handling protocols (e.g., lower temperature, inert atmosphere). reformulate 3. Reformulate experimental buffers/vehicles to enhance stability. degradation_path->reformulate byproduct_path->degradation_path reformulate->retest

    Troubleshooting workflow for inconsistent biological activity.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

The compound exhibits biological activity or toxicity in assays where it was expected to be inactive.

  • Potential Cause: Unpredicted Mechanism of Action. While the intended target may be known, isoindolinone derivatives can possess a broad range of biological activities, including interactions with ion channels or enzymes not initially considered.[2][3][4] For instance, a related compound, 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one, has been shown to induce vasodilation by inhibiting calcium channels.[2]

  • Troubleshooting Steps:

    • Broad-Spectrum Screening: Test the compound in a panel of general toxicity assays (e.g., MTT, LDH release) and off-target screening panels (e.g., kinase or GPCR panels).

    • Structural Analogue Review: Investigate the literature for known biological activities of structurally similar compounds. The isoindolinone core is present in molecules with diverse activities, from anti-inflammatory to neuroprotective.[3][4]

    • Mechanism of Action Studies: If unexpected effects are confirmed, more in-depth mechanistic studies may be required.

    G start Unexpected Off-Target Effects Observed toxicity_assay 1. Perform General Cytotoxicity Assays (e.g., MTT, LDH) start->toxicity_assay off_target_screen 2. Conduct Broad Off-Target Screening (e.g., Kinase/GPCR panels) toxicity_assay->off_target_screen literature_review 3. Review Literature for Analogue Activities off_target_screen->literature_review moa_studies 4. Initiate Mechanism of Action (MoA) Studies literature_review->moa_studies

    Logical steps for investigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: My compound changes color in solution over time. Is this a concern?

A: Yes, a change in color often indicates chemical decomposition or reaction. The isoindolinone core can be susceptible to reactions that alter its chromophore. It is highly recommended to re-analyze the purity and structure of the solution's components via HPLC-MS and NMR to identify any new species. This is critical as degradation products may have different biological activities or toxicities.

Q2: I am observing the formation of an unexpected product in my reaction intended to modify this compound. What could be happening?

A: The hydroxyl group on the isoindolinone ring can participate in unexpected reactions. For example, treatment of a similar compound with hydrazine hydrate unexpectedly yielded a mixture of phthalazinone and amino-phthalazinone derivatives, rather than a single product.[1] Similarly, reactions with alkyllithium reagents have been shown to cause ring-opening and re-cyclization to form indanone derivatives.[1] It is crucial to meticulously characterize all reaction products.

Q3: What are the known biological targets for compounds with an isoindolinone core?

A: The isoindolinone framework is a "privileged structure" in medicinal chemistry and is found in compounds with a wide array of biological activities.[1] Depending on the substitutions, these compounds have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase (for Alzheimer's disease), cyclooxygenase (COX) inhibitors (anti-inflammatory), and modulators of ion channels.[2][3][4] Therefore, assuming a single, specific target without experimental validation can be misleading.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Prep Dissolve compound in mobile phase B (Acetonitrile) to a concentration of 1 mg/mL.

Protocol 2: MTT Assay for General Cytotoxicity Assessment

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-48 hours. Include vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to Validating the Bioactivity of 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential bioactivity of the novel compound, 2-benzyl-3-hydroxy-3H-isoindol-1-one. Drawing upon the established biological activities of the broader isoindolinone class of molecules, this document outlines experimental protocols and comparative data for three key areas of investigation: acetylcholinesterase inhibition, anticancer activity, and carbonic anhydrase inhibition. The provided methodologies and data from established isoindolinone derivatives serve as a benchmark for evaluating the therapeutic potential of this compound.

Acetylcholinesterase (AChE) Inhibition: A Potential Therapeutic Avenue for Alzheimer's Disease

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several isoindoline-1,3-dione derivatives have demonstrated potent anti-AChE activity.

Comparative Data for AChE Inhibitors
CompoundTargetIC50 (µM)
This compound AChE Data to be determined
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (Compound 7a)AChE2.1 ± 0.6
Isoindolin-1,3-dione-based acetohydrazide (Compound 8a)AChE0.11 ± 0.05
Rivastigmine (Standard)AChE11.07
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the spectrophotometric method described by Ellman et al.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and reference inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 10 µL of the test compound solution (at various concentrations) or reference inhibitor to the respective wells.

  • Add 10 µL of AChE solution (e.g., 1 U/mL) to each well.

  • Incubate the plate for 10 minutes at 25°C.

  • Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

  • Shake the plate for 1 minute.

  • Stop the reaction by adding 20 µL of 5% SDS.

  • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

  • A control well should contain the same components but with the solvent used for the test compound instead of the compound itself.

  • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ChAT Choline->ACh_synthesis Acetyl_CoA Acetyl_CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis Postsynaptic_Receptor ACh Receptor ACh_released->Postsynaptic_Receptor Binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Inhibitor 2-benzyl-3-hydroxy-3H- isoindol-1-one Inhibitor->AChE Inhibits

Caption: Cholinergic neurotransmission and the inhibitory action of this compound on AChE.

Anticancer Activity: Evaluating Cytotoxicity in Cancer Cell Lines

The isoindolinone scaffold is present in various compounds exhibiting anticancer properties. Therefore, evaluating the cytotoxic effects of this compound against cancer cell lines is a logical step in characterizing its bioactivity.

Comparative Data for Anticancer Activity
CompoundCell LineIC50 (µM)
This compound A549 (Lung Carcinoma) Data to be determined
Ferrocene-substituted isoindolinone (Compound 11h)A549 (Lung Carcinoma)1.0
This compound MCF-7 (Breast Cancer) Data to be determined
Ferrocene-substituted isoindolinone (Compound 11h)MCF-7 (Breast Cancer)1.5
Doxorubicin (Standard)VariousVaries (typically low µM)
Experimental Protocol: WST-1 Cytotoxicity Assay

This protocol outlines a method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • Test compound (this compound) and reference drug (e.g., Doxorubicin)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, treat the cells with various concentrations of the test compound and a reference drug. Include untreated control wells.

  • Incubate the cells for another 24-48 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 0.5 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

  • Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader. A reference wavelength greater than 600 nm is recommended.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be calculated from the dose-response curve.

Signaling Pathway: Intrinsic Apoptosis Pathway

Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., from test compound) p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound.

Carbonic Anhydrase (CA) Inhibition: Exploring a Broad-Spectrum Target

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. Some isoindolinone derivatives have shown potent inhibitory activity against specific CA isoforms.

Comparative Data for Carbonic Anhydrase Inhibitors
CompoundTargetKi (nM)
This compound hCA I & hCA II Data to be determined
Isoindolinone derivative 2chCA I11.48 ± 4.18
Isoindolinone derivative 2fhCA I16.09 ± 4.14
Isoindolinone derivative 2chCA II14.87 ± 3.25
Isoindolinone derivative 2fhCA II9.32 ± 2.35
Acetazolamide (Standard)hCA I & hCA IIVaries (nM range)
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA), the substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound (this compound) and reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add the appropriate buffer.

  • Add the test compound at various concentrations or the reference inhibitor.

  • Add the carbonic anhydrase enzyme solution.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 1 hour) at room temperature.

  • The rate of the reaction is determined from the linear range of the absorbance plot.

  • The inhibition constant (Ki) can be determined by non-linear least-squares methods, comparing the reaction rates in the presence and absence of the inhibitor.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow Start Start Prepare_Reagents Prepare Buffer, Enzyme, Substrate (p-NPA), and Test Compound Solutions Start->Prepare_Reagents Plate_Setup Add Buffer, Test Compound, and Enzyme to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at Room Temperature (15 min) Plate_Setup->Pre_incubation Reaction_Start Add Substrate (p-NPA) to initiate reaction Pre_incubation->Reaction_Start Measurement Measure Absorbance at 405 nm (Kinetic Mode) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and Determine Ki Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

A Comparative Guide to the Synthesis of 3-Hydroxyisoindolinones

Author: BenchChem Technical Support Team. Date: November 2025

The 3-hydroxyisoindolinone scaffold is a privileged structural motif found in a variety of biologically active compounds and serves as a key intermediate in the synthesis of diverse nitrogen-containing heterocycles. The development of efficient and versatile methods for the construction of this core structure is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of several prominent synthetic strategies for 3-hydroxyisoindolinones, presenting key experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The following table summarizes the key performance indicators of various methods for the synthesis of 3-hydroxyisoindolinones, including reductive cyclization, Grignard reaction, transition-metal-catalyzed reactions, and metal-free approaches.

Synthesis MethodStarting MaterialsKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Key Advantages
Reductive Cyclization 2-Acylbenzoic acids, AminesNaBH₄3 h25~95%Mild conditions, high yields, readily available starting materials.
Grignard Reaction Phthalimides, OrganohalidesMg, Organohalide1-2 hReflux70-84%Direct introduction of a variety of substituents at the 3-position.[1]
Ru-Catalyzed Cyclization N-Substituted benzamides, Allylic alcohols[{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O16 h11072%Good functional group tolerance, atom economical.[2][3][4]
Co-Catalyzed Carbonylation Phenylglycinol derivativesCo(II)-tetramethylheptanedionate, DIADNot SpecifiedNot SpecifiedGoodHigh regioselectivity, preservation of stereochemistry.[5][6][7]
Metal-Free Cascade Reaction 2-Alkynylbenzoic acids, AminesNone (in water)Not SpecifiedNot SpecifiedGood to HighEnvironmentally benign (uses water as solvent), catalyst- and additive-free.[8]
Organocatalytic Reaction 2-Formylarylnitriles, MalonatesChiral bifunctional organocatalyst48 h25up to 87%Enantioselective synthesis, mild conditions.[9]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods.

Reductive Cyclization of 2-Acylbenzoic Acid

This method involves the reductive amination of a 2-acylbenzoic acid followed by in situ cyclization.

Procedure: A solution of 2-acetylbenzoic acid (1.0 mmol) and an appropriate amine (1.2 mmol) in methanol (10 mL) is stirred at room temperature. After the formation of the corresponding enamine, sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred for a further 3 hours at room temperature. Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolinone.

Grignard Reaction with Phthalimide

This protocol describes the synthesis of 3-substituted 3-hydroxyisoindolinones via the addition of a Grignard reagent to a phthalimide.

Procedure: To a stirred suspension of magnesium turnings (2.4 mmol) in dry diethyl ether (5 mL) under an inert atmosphere, a solution of the appropriate organohalide (2.2 mmol) in dry diethyl ether (5 mL) is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed. A solution of N-substituted phthalimide (2.0 mmol) in dry THF (10 mL) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield the 3-hydroxyisoindolinone.

Ruthenium-Catalyzed Cyclization of N-Substituted Benzamide

This procedure details the synthesis of 3-substituted isoindolinones from N-substituted benzamides and allylic alcohols.[2][3][4]

Procedure: A mixture of N-substituted benzamide (0.5 mmol), allylic alcohol (1.1 mmol), [{RuCl₂(p-cymene)}₂] (5.0 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (1.1 mmol) in 1,2-dichloroethane (3 mL) is heated at 110 °C for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to give the corresponding 3-substituted isoindolinone.[2]

Cobalt-Catalyzed C(sp²)-H Carbonylation

This method provides access to 3-hydroxymethyl isoindolinones from phenylglycinol derivatives.[5][6][7]

Procedure: In a glovebox, a vial is charged with the phenylglycinol derivative (0.2 mmol), Co(II)-tetramethylheptanedionate (10 mol%), and a suitable ligand. The vial is sealed, removed from the glovebox, and placed under an atmosphere of carbon monoxide (1 atm). A solution of diisopropyl azodicarboxylate (DIAD) as a "CO" surrogate in a suitable solvent is then added via syringe. The reaction mixture is stirred at the specified temperature for the required time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-hydroxymethyl isoindolinone.

Metal-Free Cascade Reaction in Water

This environmentally friendly method utilizes water as a solvent for the synthesis of 3-hydroxyisoindolinones from 2-alkynylbenzoic acids and amines.[8]

Procedure: A mixture of the 2-alkynylbenzoic acid (0.2 mmol) and the corresponding amine (0.24 mmol) in water (2 mL) is stirred at the desired temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis Workflow and Logic

The following diagrams illustrate the general workflow and the logical relationship between the different synthetic approaches.

G cluster_start Starting Materials cluster_methods Synthesis Methods 2-Acylbenzoic Acid 2-Acylbenzoic Acid Reductive Cyclization Reductive Cyclization 2-Acylbenzoic Acid->Reductive Cyclization Phthalimide Phthalimide Grignard Reaction Grignard Reaction Phthalimide->Grignard Reaction N-Substituted Benzamide N-Substituted Benzamide Transition-Metal Catalysis Transition-Metal Catalysis N-Substituted Benzamide->Transition-Metal Catalysis 2-Alkynylbenzoic Acid 2-Alkynylbenzoic Acid Metal-Free Synthesis Metal-Free Synthesis 2-Alkynylbenzoic Acid->Metal-Free Synthesis Product 3-Hydroxyisoindolinone Reductive Cyclization->Product Grignard Reaction->Product Transition-Metal Catalysis->Product Metal-Free Synthesis->Product

Caption: General workflow for the synthesis of 3-hydroxyisoindolinones.

G cluster_catalysis Catalysis Type cluster_metal_catalyzed Metal-Catalyzed Methods cluster_metal_free Metal-Free Methods Metal-Catalyzed Metal-Catalyzed Ruthenium-Catalyzed Ruthenium-Catalyzed Metal-Catalyzed->Ruthenium-Catalyzed Cobalt-Catalyzed Cobalt-Catalyzed Metal-Catalyzed->Cobalt-Catalyzed Grignard (Mg) Grignard (Mg) Metal-Catalyzed->Grignard (Mg) Metal-Free Metal-Free Reductive Cyclization (NaBH4) Reductive Cyclization (NaBH4) Metal-Free->Reductive Cyclization (NaBH4) Cascade Reaction (in Water) Cascade Reaction (in Water) Metal-Free->Cascade Reaction (in Water) Organocatalytic Organocatalytic Metal-Free->Organocatalytic

References

Unveiling the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of 2-benzyl-3-hydroxy-3H-isoindol-1-one and its structural analogs, with a focus on their in vivo performance and therapeutic potential. By presenting key experimental data and detailed protocols, this document aims to facilitate further research and development in this promising class of compounds.

Comparative Efficacy of Isoindolinone Derivatives

The therapeutic potential of isoindolinone derivatives has been explored in various disease models, including neurodegenerative disorders and cancer. The following tables summarize the quantitative data from key studies, offering a clear comparison of the efficacy of different analogs.

Table 1: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativeAChE0.91[1]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridAChE2.1 - 7.4[1]
N-benzylpiperidinylamine moiety derivativeAChE0.087[1]
N-benzylpiperidinylamine moiety derivativeBuChE7.76[1]
2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dioneeeAChE3.33[2]

AChE: Acetylcholinesterase, BuChE: Butyrylcholinesterase, eeAChE: eel Acetylcholinesterase

Table 2: Anticancer Activity of Isoindolinone and Indolin-2-one Derivatives

Compound/DerivativeCell LineActivityIn Vivo ModelEfficacyReference
N-benzylisoindole-1,3-dione derivative 3A549-LucIC50: 114.25 µM (48h)Nude mice xenograft-[3]
N-benzylisoindole-1,3-dione derivative 4A549-LucIC50: 116.26 µM (48h)Nude mice xenograft-[3]
2-chloro-3-(1-benzyl indol-3-yl) quinoxaline 12aOvarian cancer-Nude mice xenograft100.0 ± 0.3 % tumor growth suppression[4]
1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7dMCF-7IC50: 2.93 ± 0.47 µM-VEGFR-2 Inhibition IC50: 0.503 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Preparation of Reagents: Prepare solutions of the test compound at various concentrations, the respective cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, add the enzyme solution, the test compound solution, and DTNB. Incubate the mixture for a predefined period.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoate, at a specific wavelength (typically around 412 nm) over time.

  • Calculation: The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]

In Vivo Xenograft Tumor Model

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutics in a living organism.

  • Cell Culture: Culture the desired cancer cell line (e.g., A549-Luc for lung cancer) under standard conditions.[3]

  • Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of the human tumor cells.[3]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, randomly assign mice to treatment and control groups. Administer the test compound (e.g., N-benzylisoindole-1,3-dione derivatives) and vehicle control intravenously or through other appropriate routes.[3]

  • Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).[3] The percentage of tumor growth suppression is a key efficacy endpoint.[4]

Visualizing Molecular Pathways and Experimental Designs

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following visualizations were created using the DOT language.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT Vesicular ACh Transporter ACh->VAChT ChAT Choline Acetyltransferase ChAT->ACh ACh_cleft ACh VAChT->ACh_cleft Release AChE AChE ACh_cleft->AChE AChR Acetylcholine Receptor ACh_cleft->AChR Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction AChR->Signal Inhibitor Isoindolinone Derivative Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of isoindolinone derivatives on AChE.

Xenograft_Workflow A 1. Culture A549-Luc Cancer Cells B 2. Inject Cells Subcutaneously into Nude Mice A->B C 3. Monitor Tumor Growth B->C D 4. Randomize Mice into Treatment & Control Groups C->D E 5. Administer Isoindolinone Derivative or Vehicle D->E F 6. Measure Tumor Volume Throughout Treatment E->F G 7. Euthanize and Excise Tumors for Final Analysis F->G

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, biological activity, and therapeutic potential of a promising class of isoindolinone compounds.

This guide provides a comparative analysis of 2-benzyl-3-hydroxy-3H-isoindol-1-one and a selection of its structurally related analogs. The isoindolinone scaffold is a key feature in numerous biologically active compounds, demonstrating a wide range of therapeutic activities, including anticancer, anti-inflammatory, and enzymatic inhibition properties.[1][2][3] This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of these compounds, supported by experimental data and detailed methodologies.

Introduction to Isoindolinones

The 3-hydroxyisoindolin-1-one framework is a versatile heterocyclic structure found in both natural products and synthetic pharmaceutical agents.[1][3] Derivatives of isoindolinone have garnered significant attention due to their diverse pharmacological profiles. Notably, they have been investigated as inhibitors of enzymes such as carbonic anhydrase and poly (ADP-ribose) polymerase (PARP), both of which are validated targets in cancer therapy.[1] Furthermore, their cytotoxic effects against various cancer cell lines have been extensively documented.[2][4][5]

This guide focuses on this compound and compares its performance with other analogs, providing a clear, data-driven perspective on their potential as therapeutic agents.

Comparative Biological Activity

The biological activities of this compound and its related compounds have been evaluated through various in vitro assays. Key performance indicators such as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are summarized below to facilitate a direct comparison of their potency.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in physiological processes, and their inhibition has been a target for the treatment of several diseases, including cancer.[1] The inhibitory activity of several isoindolinone derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II) is presented in Table 1.

Compound Target IC50 (nM)[1] Ki (nM)[1]
2a hCA I 20.13 ± 0.58 22.03 ± 9.21
hCA II 13.02 ± 0.04 9.32 ± 2.35
2b hCA I 45.33 ± 0.67 49.49 ± 12.07
hCA II 34.50 ± 0.50 33.32 ± 15.11
2c hCA I 11.24 ± 0.29 11.48 ± 4.18
hCA II 14.80 ± 0.20 14.87 ± 3.25
2f hCA I 15.76 ± 0.33 16.09 ± 4.14
hCA II 14.97 ± 0.18 14.87 ± 3.25
Acetazolamide (Standard) hCA I 25.71 ± 0.81 27.20 ± 11.50
hCA II 34.60 ± 0.90 38.40 ± 14.60

Caption: Table 1. Inhibitory activity of selected isoindolinone derivatives against hCA I and hCA II.

Anticancer Activity

The cytotoxic effects of isoindolinone derivatives have been evaluated against various human cancer cell lines using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 2.

Compound Cell Line IC50 (µM)
Compound 7[2] T47D (Breast Cancer) 1 µg/mL
Compound 5h[4] HT-29 (Colon Cancer) 0.016
H460 (Lung Cancer) 0.0037
Compound 7c[5] MCF-7 (Breast Cancer) 7.17 ± 0.94
Compound 7d[5] MCF-7 (Breast Cancer) 2.93 ± 0.47
Doxorubicin (Standard)[5] MCF-7 (Breast Cancer) 1.52 ± 0.21

Caption: Table 2. Anticancer activity of selected isoindolinone derivatives.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental protocols for the key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the compounds on hCA I and II were determined using a stopped-flow instrument to measure the CO2 hydration activity.

Procedure:

  • Enzyme Purification: Human CA I and II isoenzymes are purified from fresh human erythrocytes using Sepharose-4B-L-tyrosine-sulfonamide affinity chromatography.

  • Assay Principle: The assay measures the ability of the compounds to inhibit the enzyme-catalyzed hydration of CO2.

  • Data Analysis: The initial rates of reaction are determined, and IC50 values are calculated from activity (%) versus inhibitor concentration plots. Ki values are then determined using the Cheng-Prusoff equation.[6]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[8][9]

PARP Inhibition Assay

The activity of PARP enzymes can be measured using a colorimetric or chemiluminescent assay that detects the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[10][11]

Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate coated with histone proteins.

  • Enzyme Reaction: PARP enzyme, biotinylated NAD+, and the test inhibitor are added to the wells.

  • Detection: After incubation, a streptavidin-HRP conjugate is added, followed by a chemiluminescent or colorimetric substrate.

  • Signal Measurement: The resulting signal, which is proportional to PARP activity, is measured using a luminometer or spectrophotometer.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the signal in the presence of the inhibitor to the control (no inhibitor).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP_Activation->PAR_Synthesis uses NAD NAD+ NAD->PAR_Synthesis DDR_Proteins DNA Repair Proteins PAR_Synthesis->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Isoindolinone Isoindolinone (PARP Inhibitor) Isoindolinone->PARP_Activation inhibits

Caption: PARP Inhibition Signaling Pathway.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_reagents Reagents A1 Seed Cells B1 Add Compound A1->B1 C1 Incubate B1->C1 D1 Add MTT C1->D1 E1 Incubate D1->E1 F1 Add Solubilizer E1->F1 G1 Read Absorbance F1->G1 Cells Cancer Cells Cells->A1 Compound Test Compound Compound->B1 MTT MTT Reagent MTT->D1 Solubilizer DMSO Solubilizer->F1

Caption: MTT Assay Experimental Workflow.

Conclusion

The comparative analysis reveals that isoindolinone derivatives, including this compound and its analogs, represent a promising class of compounds with significant potential in cancer therapy. Their ability to inhibit key enzymes like carbonic anhydrase and exhibit potent cytotoxicity against various cancer cell lines underscores their therapeutic relevance. The presented data and experimental protocols provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as in vivo evaluations to translate these promising in vitro findings into clinical applications.

References

Benchmarking Isoindolinone Derivatives Against Known Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This guide will delve into the quantitative inhibitory data of select isoindolinone derivatives and compare them with standard AChE inhibitors, provide a detailed experimental protocol for assessing AChE inhibition, and visualize the relevant biological pathway and experimental workflow.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for a selection of isoindolinone derivatives and known acetylcholinesterase inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindolinone Derivatives

Compound ClassDerivativeAChE IC50 (µM)Reference
Isoindoline-1,3-dione2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative0.91[3]
Isoindoline-1,3-dioneDerivative with nitrogen-containing connector1.1[3]
Isoindoline-1,3-dione2-(diethylaminoalkyl)-isoindoline-1,3-dione (6 methylene groups)0.9[3]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridpara-fluoro substituted derivative (7a and 7f)2.1[4]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridGeneral range of synthesized compounds2.1 - 7.4[3][4]
Isoindolin-1,3-dione-based acetohydrazideCompound 8a0.11 ± 0.05[5]
Isoindolin-1,3-dione-based acetohydrazideGeneral range of synthesized compounds (8a-h)0.11 - 0.86[5]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Known Inhibitors (for comparison)

InhibitorAChE IC50 (µM)Reference
Donepezil0.023 ± 0.02[5]
Rivastigmine11.07[4]
Rivastigmine71.1[6]
TacrineNot specified in provided abstracts
Huperzine AMore potent than Tacrine, Galantamine, and Rivastigmine[2]

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining acetylcholinesterase inhibitory activity is the spectrophotometric method developed by Ellman.[7][8]

Ellman's Method for AChE Inhibition Assay

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm.[7][9] The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (isoindolinone derivatives and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in the phosphate buffer (pH 8.0).

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

    • Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[10]

  • Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 10 minutes).[8][10]

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for the AChE inhibition assay.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action Acetyl_CoA Acetyl-CoA ChAT ChAT Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh (in vesicle) ChAT->ACh_vesicle Synthesis ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor Isoindolinone Derivative Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of isoindolinone derivatives on AChE.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, DTNB, & Inhibitors Add_Buffer Add Phosphate Buffer Reagents->Add_Buffer Add_Inhibitor Add Inhibitor/ Vehicle Control Add_Buffer->Add_Inhibitor Add_Enzyme Add AChE Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (25°C, 10 min) Add_Enzyme->Pre_Incubate Add_DTNB Add DTNB Pre_Incubate->Add_DTNB Add_Substrate Add ATCI Substrate (Initiate Reaction) Add_DTNB->Add_Substrate Measure_Abs Measure Absorbance at 412 nm (kinetic) Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

References

Investigating the Molecular Target of 2-benzyl-3-hydroxy-3H-isoindol-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, pinpointing the precise molecular target of a compound is a critical step in the drug discovery pipeline. This guide provides a comparative framework to facilitate the investigation of the molecular target of 2-benzyl-3-hydroxy-3H-isoindol-1-one. While direct experimental evidence for this specific compound remains elusive in publicly available literature, the broader class of isoindolinone derivatives has been extensively studied, revealing several potential enzyme targets. This guide synthesizes available data on relevant isoindolinone analogs to propose likely molecular targets and provides the necessary experimental context for their validation.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Extensive research on this class of compounds points towards several potential molecular targets for this compound, primarily within the enzyme families of cholinesterases and carbonic anhydrases. Furthermore, observed anticancer and neuroprotective effects of some isoindolinone derivatives suggest other potential, though less defined, molecular pathways.

Potential Molecular Targets and Comparative Data

Based on structure-activity relationship (SAR) studies of analogous compounds, the most probable molecular targets for this compound are Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Carbonic Anhydrases (CAs).

Cholinesterase Inhibition

Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of AChE and BuChE, enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Compound/AlternativeTarget EnzymeIC50/KiReference
Donepezil (Reference) AChE0.023 µM (IC50)[1]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.91 µM (IC50)[2]
Isoindolin-1,3-dione-based acetohydrazide derivative 8a AChE0.11 µM (IC50)[2]
Isoindolin-1,3-dione-based acetohydrazide derivative 8a BuChE30.2 µM (IC50)[2]
N-benzylpiperidinylamine-isoindoline-1,3-dione derivativeAChE87 nM (IC50)[2]
N-benzylpiperidinylamine-isoindoline-1,3-dione derivativeBuChE7.76 µM (IC50)[2]
Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer. Several novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms.[3][4]

Compound/AlternativeTarget EnzymeKiReference
Acetazolamide (Reference) hCA I18.16 nM[3]
Acetazolamide (Reference) hCA II18.16 nM[3]
Isoindolinone derivative 2c hCA I11.48 nM[3]
Isoindolinone derivative 2f hCA I16.09 nM[3]
Isoindolinone derivative 2c hCA II9.32 nM[3]
Isoindolinone derivative 2e hCA II14.87 nM[3]

Experimental Protocols

To experimentally validate the potential molecular targets of this compound, the following established methodologies can be employed.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Principle: The assay measures the activity of acetylcholinesterase (or butyrylcholinesterase) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding a solution of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).

  • Add DTNB solution to the wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect on carbonic anhydrase is typically assessed by measuring the inhibition of the enzyme's esterase activity.

Principle: This assay utilizes the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol. The rate of formation of the colored 4-nitrophenolate ion is monitored spectrophotometrically.

Protocol:

  • Purify human carbonic anhydrase I and II (hCA I and hCA II) from erythrocytes using affinity chromatography.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a cuvette or 96-well plate, add Tris-SO4 buffer (pH 7.4), the purified hCA enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate (NPA).

  • Monitor the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.

  • Calculate the enzyme activity and the percentage of inhibition at each inhibitor concentration.

  • Determine the Ki value, which represents the inhibition constant.

Visualizing the Investigative Workflow

The logical flow for identifying the molecular target of this compound can be visualized as follows:

investigative_workflow cluster_assays Experimental Validation start Start: Unknown Molecular Target (this compound) lit_review Literature Review: Isoindolinone Analogs start->lit_review potential_targets Identify Potential Targets: AChE, BuChE, CAs lit_review->potential_targets ache_assay AChE Inhibition Assay (Ellman's Method) potential_targets->ache_assay Hypothesis 1 buche_assay BuChE Inhibition Assay (Ellman's Method) potential_targets->buche_assay Hypothesis 2 ca_assay Carbonic Anhydrase Inhibition Assay potential_targets->ca_assay Hypothesis 3 data_analysis Data Analysis: Determine IC50 / Ki values ache_assay->data_analysis buche_assay->data_analysis ca_assay->data_analysis target_confirmation Target Confirmation data_analysis->target_confirmation Significant Inhibition no_activity No Significant Activity data_analysis->no_activity No Inhibition

Caption: Workflow for the identification of the molecular target.

Signaling Pathway Context: Cholinergic Neurotransmission

Understanding the context in which the potential targets operate is crucial. The following diagram illustrates the role of AChE in a cholinergic synapse.

cholinergic_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline_uptake Choline Transporter ach_synthesis Acetylcholine (ACh) Synthesis choline_uptake->ach_synthesis Choline chat Choline Acetyltransferase (ChAT) chat->ach_synthesis vesicle Synaptic Vesicle ach_synthesis->vesicle ACh ach_release ACh Release vesicle->ach_release ache Acetylcholinesterase (AChE) ach_release->ache ACh ach_receptor Acetylcholine Receptor ach_release->ach_receptor ACh ache->choline_uptake Choline inhibitor This compound (Potential Inhibitor) inhibitor->ache signal_transduction Signal Transduction ach_receptor->signal_transduction

Caption: Inhibition of AChE in the cholinergic synapse.

By following the outlined experimental protocols and leveraging the comparative data provided, researchers can systematically investigate and potentially confirm the molecular target of this compound, thereby advancing its potential as a therapeutic agent.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crucial Disclaimer: This document provides guidance based on general best practices for handling research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements in your location. Disposal of hazardous waste is regulated by law, and your EHS department is the ultimate authority on compliance.

Core Principles of Disposal
  • Do Not Dispose in Standard Waste Streams: Chemical waste must never be disposed of in the regular trash or poured down the drain.[1][2] Improper disposal can harm the environment and public health.

  • Segregation is Key: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[1][3][4]

  • Label Everything: All waste containers must be clearly and accurately labeled as soon as waste is added.[1][3][5][6][7][8]

  • Minimize Waste: Whenever possible, plan experiments to minimize the generation of chemical waste.

Personal Protective Equipment (PPE)

When handling 2-benzyl-3-hydroxy-3H-isoindol-1-one for disposal, appropriate PPE is mandatory to protect against potential chemical and physical hazards.[9][10]

  • Body Protection: A lab coat is the minimum requirement.[10][11][12] For tasks with a higher risk of splashes, consider a chemically resistant apron.

  • Eye and Face Protection: Safety glasses with side shields are the minimum.[11] When there is a splash hazard, chemical splash goggles should be worn.[11][12] A face shield worn over goggles provides an additional layer of protection.[11][12]

  • Hand Protection: Disposable nitrile gloves are standard for incidental contact.[11] If prolonged contact is anticipated, or if handling corrosive solvents, consult a glove compatibility chart or your EHS department for the appropriate glove material.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. The type of respirator depends on the specific hazards, and its use typically requires a formal respiratory protection program, including fit testing, as managed by your EHS department.

Step-by-Step Disposal Procedures

Solid Waste Disposal (Pure Compound)

If you have unadulterated this compound in its original container that needs to be disposed of:

  • Secure the Original Container: Ensure the container's cap is tightly sealed. If the original container is damaged, carefully transfer the contents to a new, compatible container with a secure lid.

  • Label the Container: Attach a hazardous waste tag provided by your EHS department to the container.[13] The label must include the full chemical name, not abbreviations or formulas.[1]

  • Store Appropriately: Store the labeled container in a designated satellite accumulation area until it is collected by your EHS department.[3] This area should be away from drains and incompatible materials.

Contaminated Solid Waste Disposal

This category includes items such as used gloves, contaminated weigh paper, and plasticware.

  • Collect in a Designated Container: Place all solid waste contaminated with the compound into a dedicated, clearly labeled container. A common practice is to use a pail lined with a clear plastic bag.[2][13]

  • Label the Container: The container must have a hazardous waste label indicating the contents (e.g., "Solid waste contaminated with this compound").

  • Keep Closed: The container should be kept closed except when adding waste.[2][13]

Liquid Waste Disposal (Solutions)

For solutions containing this compound:

  • Use a Compatible Waste Container: Collect all liquid waste in a chemically compatible container with a screw-on cap.[13] Plastic-coated glass or high-density polyethylene (HDPE) bottles are often used.

  • Label the Container: Affix a hazardous waste tag. List all components of the solution, including solvents and the compound, with their approximate concentrations or volumes.[1]

  • Segregate Waste Streams: Do not mix different liquid waste streams unless you are certain they are compatible. It is best practice to have separate waste containers for halogenated and non-halogenated solvents.[7]

  • Secondary Containment: Store liquid waste containers in secondary containment, such as a plastic tub, to contain any potential leaks.[13] The secondary container should be capable of holding the entire volume of the largest container within it.

Data Presentation: Disposal Summary

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteDue to unknown specific hazards and the biological activity of related compounds, treat as hazardous.
Solid Waste Container Original container or a sealed, labeled pail lined with a plastic bag.Prevents release and ensures proper identification.[7][13]
Liquid Waste Container Screw-capped, chemically compatible bottle (e.g., HDPE, plastic-coated glass).Prevents leaks and spills.[13]
Container Labeling Use EHS-provided hazardous waste tags.[1]Ensures compliance and informs waste handlers of the contents and hazards.[5][6]
Required Label Info "Hazardous Waste", full chemical names of all components, estimated concentrations, date of accumulation, and your name/lab information.[1][6][8][14]Complies with regulations and ensures safe handling.
Storage Location Designated Satellite Accumulation Area (SAA) within the lab.[3]Centralizes waste, prevents accidental spills, and facilitates EHS pickup.
Disposal Method Collection by your institution's EHS department.Ensures legal and safe disposal through licensed facilities.[1]

Experimental Protocols

As this document focuses on disposal, no experimental protocols for synthesis or use are provided. The primary "protocol" is the safe and compliant disposal of waste generated from such experiments.

Mandatory Visualization

The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound.

DisposalWorkflow start Start: Chemical Waste Generated (this compound) is_solid_or_liquid Is the waste solid or liquid? start->is_solid_or_liquid solid_waste Solid Waste is_solid_or_liquid->solid_waste Solid liquid_waste Liquid Waste is_solid_or_liquid->liquid_waste Liquid solid_type Pure compound or contaminated labware? solid_waste->solid_type liquid_container Collect in a compatible, screw-cap container. liquid_waste->liquid_container pure_solid Pure Compound: Use original container or a compatible sealed container. solid_type->pure_solid Pure contaminated_solid Contaminated Labware: Use a labeled, lined pail. solid_type->contaminated_solid Contaminated label_waste Attach Hazardous Waste Tag. List all components and hazards. pure_solid->label_waste contaminated_solid->label_waste secondary_containment Place in secondary containment. liquid_container->secondary_containment secondary_containment->label_waste store_waste Store in designated Satellite Accumulation Area. label_waste->store_waste request_pickup Request pickup from EHS. store_waste->request_pickup

Disposal Decision Workflow for a Research Chemical

References

Personal protective equipment for handling 2-benzyl-3-hydroxy-3H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-benzyl-3-hydroxy-3H-isoindol-1-one. The following guidance is based on the safety protocols for structurally similar compounds, including N-Benzylbenzamide, N-Hydroxyphthalimide, and 1-Benzyl-3-hydroxy-1H-indazole. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.

Protection Type Recommended Equipment Specifications and Remarks
Eye Protection Safety glasses with side shields or gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities or when there is a splash hazard.[1]
Hand Protection Protective glovesImpervious gloves, such as nitrile or neoprene, are recommended. Always inspect gloves for integrity before use.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn. For larger scale operations, additional protective clothing may be necessary to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. A dust respirator is recommended if dust or aerosols are generated.Engineering controls, such as a chemical fume hood, are the preferred method for controlling exposure.

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to the following step-by-step protocol to minimize exposure and prevent contamination.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before commencing work.

  • Weighing and Transfer:

    • Handle the solid compound in a well-ventilated area to avoid dust formation.

    • Use appropriate tools (e.g., spatula, weigh paper) for transfers.

    • Close the container tightly after use.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Dispose of the chemical waste in a designated, labeled, and sealed container.

    • The container should be sent to an approved waste disposal plant.[1]

    • Do not dispose of the chemical down the drain.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, should be considered contaminated.

    • Place these materials in a sealed bag or container and dispose of them as chemical waste.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • The rinsate should be collected and treated as chemical waste.

    • Follow institutional guidelines for the disposal of rinsed containers.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Workspace (Fume Hood) prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Workspace handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.